molecular formula C7H8FNO B155075 2-Fluoro-3-methoxyaniline CAS No. 801282-00-8

2-Fluoro-3-methoxyaniline

Cat. No.: B155075
CAS No.: 801282-00-8
M. Wt: 141.14 g/mol
InChI Key: KOSZHDVTNURERE-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxyaniline is a fluorinated aniline derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its specific molecular structure, featuring both amine and methoxy functional groups on an aromatic ring with a fluorine substituent, makes it a valuable intermediate for constructing more complex molecules. This compound is recognized for its role in early-stage drug discovery, notably as a component associated with the negative control for the BI-3802 compound from Boehringer Ingelheim's open innovation portal, opnMe.com . Computational chemistry predictions suggest that this compound exhibits high gastrointestinal absorption and is likely to be blood-brain barrier permeant, indicating its potential relevance in research focused on central nervous system (CNS) active agents . As a specialized research chemical, it is intended for use by qualified laboratory professionals exclusively for in-vitro applications in scientific and development activities. This product is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

2-fluoro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSZHDVTNURERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626317
Record name 2-Fluoro-3-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801282-00-8
Record name 2-Fluoro-3-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801282-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-methoxyaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-3-METHOXYANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV2T5MSC2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-methoxyaniline: Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methoxyaniline is a substituted aromatic amine that serves as a valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a fluorine atom and a methoxy group on an aniline core, provides a versatile scaffold for the development of complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role as a precursor in the synthesis of high-value compounds for the pharmaceutical and materials science sectors. The strategic incorporation of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making this compound a subject of interest in drug discovery.[1]

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 801282-00-8, is characterized by a benzene ring substituted with an amino group (-NH2) at position 1, a fluorine atom (-F) at position 2, and a methoxy group (-OCH3) at position 3. This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and application in further chemical synthesis. The presence of the fluorine atom, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, creates a unique electronic environment on the aromatic ring.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name This compound
CAS Number 801282-00-8
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol [2][3][4]
Typical Purity ≥98%
Physical Form Solid, semi-solid, or liquid
Storage Temperature 2-8°C, inert atmosphere, dark place
InChI Key KOSZHDVTNURERE-UHFFFAOYSA-N

Applications in Research and Development

Substituted anilines, particularly those containing fluorine, are indispensable intermediates in various industries.[5] While specific downstream products of this compound are not extensively documented in public literature, its structural motifs are highly relevant in medicinal chemistry and materials science.

Pharmaceutical Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[6] Fluorinated anilines are key precursors for the synthesis of Active Pharmaceutical Ingredients (APIs).[1] They are utilized in the development of drugs targeting a range of conditions, including neurological disorders.[5] The unique substitution pattern of this compound makes it a valuable starting material for creating novel therapeutic agents where fine-tuning of physicochemical properties is critical for efficacy and safety.

Agrochemicals and Materials Science

Similar to its role in pharmaceuticals, this compound serves as a building block in the synthesis of advanced agrochemicals, such as herbicides and insecticides.[5] In materials science, fluorinated aromatic compounds are explored for the development of new polymers and functional materials with enhanced thermal stability and specific electronic properties.[5]

G cluster_0 Structural Features of this compound cluster_1 Contribution to Drug Properties A Aniline Core (-NH2 on Benzene) D Scaffold for Synthesis A->D Provides reaction site for scaffold elaboration B Fluorine Atom (-F) E Enhanced Metabolic Stability B->E C-F bond strength resists enzymatic cleavage F Modulated pKa & Lipophilicity B->F High electronegativity alters electronic properties G Improved Receptor Binding Affinity B->G Can form key hydrogen bonds or polar interactions C Methoxy Group (-OCH3) C->F Influences solubility and membrane permeability

Caption: Logical workflow of structural contributions to drug properties.

Experimental Protocols

General Synthetic Approach: Reduction of a Nitroaromatic Precursor

A common and effective method for preparing anilines is the reduction of the corresponding nitro compound. This hypothetical synthesis would start from 1-fluoro-2-methoxy-3-nitrobenzene.

Materials:

  • 1-fluoro-2-methoxy-3-nitrobenzene

  • Methanol (MeOH)

  • Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂) or a hydrogen donor like hydrazine

  • Diatomaceous earth (e.g., Celite®) for filtration

  • Ethyl acetate (EtOAc)

  • Brine solution (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an appropriate hydrogenation vessel or a round-bottom flask equipped with a reflux condenser, dissolve the starting material (1-fluoro-2-methoxy-3-nitrobenzene) in methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (e.g., 5-10 mol% Pd/C or a slurry of Raney Ni).

  • Reduction:

    • Method A (Hydrogenation): Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

    • Method B (Transfer Hydrogenation): If using a hydrogen donor like hydrazine hydrate, add it dropwise to the mixture at a controlled temperature, often with gentle heating (e.g., 40-60°C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol or ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Purification:

    • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • If necessary, the crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

G start Start: 1-Fluoro-2-methoxy-3-nitrobenzene dissolve 1. Dissolve in Methanol start->dissolve catalyst 2. Add Catalyst (e.g., Pd/C) dissolve->catalyst reduction 3. Hydrogenation Reaction (H₂ gas or transfer agent) catalyst->reduction monitor 4. Monitor by TLC/LC-MS reduction->monitor filter 5. Filter through Celite to remove catalyst monitor->filter Reaction Complete concentrate 6. Concentrate under reduced pressure filter->concentrate extract 7. Aqueous Work-up (EtOAc/Water/Brine) concentrate->extract dry 8. Dry with Na₂SO₄ extract->dry purify 9. Purify via Column Chromatography (optional) dry->purify end End Product: Pure this compound purify->end

Caption: General experimental workflow for aniline synthesis via nitro reduction.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended precautionary statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

Spectroscopic Analysis of 2-Fluoro-3-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Fluoro-3-methoxyaniline (CAS RN: 801282-00-8). While publicly accessible, experimentally-derived spectroscopic data for this specific compound is limited, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. To illustrate the expected spectral features, a complete dataset for the closely related isomer, 3-Fluoro-4-methoxyaniline, is presented and analyzed. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing a foundational understanding of the spectroscopic properties of fluoro-methoxy-substituted anilines.

Introduction

This compound is an aromatic amine containing both a fluorine atom and a methoxy group as substituents. These functional groups impart unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Accurate structural elucidation and purity assessment are critical in the development of such compounds, and spectroscopic techniques are the primary tools for achieving this. This guide details the principles and expected outcomes of NMR, IR, and MS analyses for this class of compounds.

Experimental Protocols

The following sections describe generalized, yet detailed, experimental protocols for obtaining high-quality spectroscopic data for aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's proton signals.

  • Instrument Setup: The data is acquired on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: A standard proton experiment is run at room temperature. Key parameters include a 90° pulse, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans to ensure a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

2.1.2. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR, with 20-50 mg of the analyte dissolved in 0.6-0.8 mL of a deuterated solvent.

  • Instrument Setup: The experiment is performed on a spectrometer with a carbon observe frequency corresponding to the proton frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition: A standard proton-decoupled carbon experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (e.g., 200-240 ppm) is necessary. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.2.1. Attenuated Total Reflectance (ATR) FT-IR Protocol

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: An FT-IR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then placed on the crystal, and a pressure arm is engaged to ensure good contact. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure.

2.3.1. Electron Ionization (EI) Mass Spectrometry Protocol

  • Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, the sample is first dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Spectroscopic Data Presentation (Illustrative Example: 3-Fluoro-4-methoxyaniline)

Note: The following data is for the isomer 3-Fluoro-4-methoxyaniline (CAS RN: 366-99-4) and is provided as an illustrative example of the type of spectroscopic information expected for a fluoro-methoxy-substituted aniline.

¹H and ¹³C NMR Data

Table 1: NMR Spectroscopic Data for 3-Fluoro-4-methoxyaniline in CDCl₃.

¹H NMR Chemical Shift (δ) ppm Multiplicity Integration Assignment
H-2~6.6dd1HAr-H
H-5~6.7dd1HAr-H
H-6~6.8t1HAr-H
NH₂~3.6br s2H-NH₂
OCH₃3.84s3H-OCH₃
¹³C NMR Chemical Shift (δ) ppm Assignment
C-1~140C-NH₂
C-2~105C-H
C-3~150 (d)C-F
C-4~145 (d)C-OCH₃
C-5~115C-H
C-6~118C-H
OCH₃56.5-OCH₃

(d) = doublet due to C-F coupling.

FT-IR Data

Table 2: Significant FT-IR Peaks for 3-Fluoro-4-methoxyaniline. [1]

Wavenumber (cm⁻¹) Intensity Assignment
3400-3300Strong, BroadN-H Stretch (Amine)
3050-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-OCH₃)
1620-1580StrongAromatic C=C Stretch
1520-1480StrongAromatic C=C Stretch / N-H Bend
1260-1200StrongC-O Stretch (Aryl Ether)
1150-1100StrongC-F Stretch
Mass Spectrometry Data

Table 3: Mass Spectrometry Data for 3-Fluoro-4-methoxyaniline. [1]

m/z Relative Intensity (%) Assignment
141100[M]⁺ (Molecular Ion)
126~80[M - CH₃]⁺
98~30[M - CH₃ - CO]⁺
77~25[C₆H₅]⁺

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using the spectroscopic techniques discussed.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_Techniques Analytical Techniques cluster_Information Derived Information cluster_Analysis Structural Elucidation MS Mass Spectrometry (MS) MolWeight Molecular Weight & Fragmentation MS->MolWeight Provides IR FT-IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups Identifies NMR NMR Spectroscopy CH_Framework Carbon-Hydrogen Framework NMR->CH_Framework Determines Structure Proposed Structure of This compound MolWeight->Structure FuncGroups->Structure CH_Framework->Structure

Caption: Workflow for Structural Elucidation.

Conclusion

References

Physical and chemical properties of 2-Fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aniline derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a fluorine atom and a methoxy group on the aniline ring, provides a valuable scaffold for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The electronic properties conferred by these substituents can influence the pharmacokinetic and pharmacodynamic profiles of resulting drug candidates, making it a versatile building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available information on its applications and synthesis.

Core Properties of this compound

While extensive experimental data for this compound is not widely available in the public domain, the following tables summarize its key identifiers and known physical characteristics.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 801282-00-8[1]
Molecular Formula C₇H₈FNO
Molecular Weight 141.15 g/mol
InChI 1S/C7H8FNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3
InChI Key KOSZHDVTNURERE-UHFFFAOYSA-N
SMILES COc1cccc(F)c1N

Table 2: Physical and Chemical Properties

PropertyValue/Information
Physical Form Solid or semi-solid or liquid
Purity Typically ≥98%
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Chemical Reactivity and Synthetic Applications

This compound serves as a key intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of the amine, fluoro, and methoxy groups offers multiple reaction sites for further chemical modifications.

The aniline moiety allows for a variety of classical transformations, including diazotization followed by Sandmeyer or related reactions to introduce a range of functional groups. The amino group can also undergo acylation, alkylation, and arylation reactions. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the existing substituents influencing the position of new functional groups.

While specific synthetic protocols for drug candidates directly utilizing this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds of medicinal interest. For instance, substituted fluoro-methoxyanilines are common building blocks in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The fluorine atom can enhance metabolic stability and binding affinity to the target protein, while the methoxy group can modulate solubility and electronic properties.

Experimental Protocols

A plausible synthetic approach could involve the following conceptual workflow:

G cluster_synthesis Conceptual Synthetic Workflow Start Starting Material (e.g., Substituted Nitrobenzene) Step1 Nitration/Functional Group Interconversion Start->Step1 Reagents Step2 Introduction of Fluoro and Methoxy Groups Step1->Step2 Reaction Step3 Reduction of Nitro Group Step2->Step3 Intermediate Product This compound Step3->Product Final Product

Caption: A generalized workflow for the synthesis of substituted anilines.

Purification: Standard purification techniques for anilines, such as column chromatography on silica gel or recrystallization from appropriate solvents, would likely be employed to isolate the pure product.

Analysis: The characterization of this compound would typically involve a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be crucial for confirming the structure and assessing purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities of this compound or its direct involvement in any signaling pathways. Its utility is primarily recognized as a building block for the synthesis of more complex, biologically active molecules. The biological profile of any final compound derived from this intermediate would be highly dependent on the other structural components introduced during synthesis.

For example, if incorporated into a kinase inhibitor, the resulting molecule could potentially modulate signaling pathways involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

G cluster_pathway Hypothetical Kinase Inhibitor Action Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Inhibitor (Derived from This compound) Inhibitor->Kinase Inhibition

Caption: A simplified diagram of a potential kinase inhibition pathway.

Conclusion

This compound is a valuable chemical intermediate with clear potential in the synthesis of novel compounds for drug discovery and other applications. While detailed experimental and biological data for the compound itself are limited, its structural features suggest its utility as a versatile building block. Further research into its synthesis, reactivity, and incorporation into new molecular entities is warranted to fully explore its potential. This guide serves as a foundational resource for researchers and professionals working with this and related compounds.

References

2-Fluoro-3-methoxyaniline safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 2-Fluoro-3-methoxyaniline

This technical guide provides a comprehensive overview of the safety information for this compound (CAS No. 801282-00-8), intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and chemical supplier information. It is important to note that the toxicological properties of this substance have not been fully investigated.[1]

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 801282-00-8[1][2]
Molecular Formula C₇H₈FNO[2]
Molecular Weight 141.14 g/mol [2]
Synonyms Not available

Hazard Identification and Classification

Signal Word: Warning

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Potential Health Effects:

  • Acute Effects: This material is an irritant.[1] It may be harmful by ingestion and inhalation.[1] It is irritating to mucous membranes and the upper respiratory tract.[1]

  • Chronic Effects: To the best of current knowledge, the toxicological properties of this product have not been fully investigated or determined.[1]

Physical and Chemical Properties

PropertyValueSource
Physical Form Solid or semi-solid or liquid
Appearance Light brown liquid[2]
Density 1.176 g/cm³[2]
Purity ≥99%[2]

Handling and Storage

Handling:

  • Use caution when handling and limit exposure to any chemical.[1]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Avoid prolonged exposure.[1]

  • Do not breathe dust or vapor.[1]

  • Ensure adequate ventilation during use, and only use in a chemical fume hood.[1]

Storage:

  • Keep container tightly closed.[1]

  • Store in a cool, dry, well-ventilated place.[1][2]

  • Store in a dark place under an inert atmosphere at 2-8°C.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with running water.
Skin Contact Gently and thoroughly wash the affected area with running water and non-abrasive soap.[1] Cool water may be used.[1] Cover the affected area with an emollient and seek medical attention.[1] Wash any contaminated clothing before reusing.[1]
Inhalation Remove to fresh air.[1] If breathing is difficult, administer oxygen and seek medical attention.[1]
Ingestion If swallowed, seek medical attention.

Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Wear an appropriate respirator, impervious boots, and heavy rubber (or otherwise impervious) gloves.[1]

  • Scoop up solid material or absorb liquid material and place it into an appropriate container for disposal.[1]

  • Ventilate the area and wash the affected spill area after pickup is complete.[1]

Fire-Fighting:

  • Extinguishing Media: Use appropriate extinguishing media for the surrounding fire.

  • Hazardous Combustion Products: Emits toxic fumes under fire conditions.[1]

Personal Protective Equipment

Protection TypeRecommendation
Eye/Face Protection Wear protective safety goggles.[1]
Skin Protection Wear chemical-resistant gloves.[1] Wear protective clothing and chemical-resistant boots.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1]

Experimental Protocols

As the toxicological properties of this compound have not been fully investigated, specific experimental protocols from studies on this compound are not available.[1] However, the following are general methodologies that would be used to assess the hazards identified.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439) This test method provides a procedure for the hazard identification of irritant chemicals. It utilizes a reconstructed human epidermis model which, when exposed to the test chemical, can predict skin irritation potential by measuring cell viability using an MTT assay. A reduction in cell viability below a certain threshold indicates an irritant potential.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492) This method is used to identify chemicals that can cause serious eye damage. It employs a reconstructed human cornea-like epithelium model. The test chemical is applied to the epithelial surface, and the eye irritation potential is determined by the reduction in cell viability, again typically measured by an MTT assay.

Visualizations

Chemical Spill Response Workflow

Spill_Response_Workflow start Spill of this compound Detected assess Assess the Spill - Is it safe to approach? - What is the volume? start->assess evacuate Evacuate the Immediate Area - Alert others assess->evacuate If spill is large or in a poorly ventilated area ppe Don Appropriate PPE - Safety Goggles - Chemical-resistant Gloves - Protective Clothing - Respirator (if ventilation is poor) assess->ppe If spill is small and manageable report Report the Incident - Follow institutional protocols evacuate->report Notify emergency response contain Contain the Spill - Use absorbent material for liquids - Carefully scoop up solids ppe->contain cleanup Clean the Spill Area - Place waste in a sealed container - Wash the area with soap and water contain->cleanup decontaminate Decontaminate - Remove and wash PPE - Wash hands thoroughly cleanup->decontaminate decontaminate->report end Spill Response Complete report->end

Caption: A logical workflow for responding to a chemical spill of this compound.

References

A Technical Guide to the Solubility of 2-Fluoro-3-methoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluoro-3-methoxyaniline, a key building block in the synthesis of various pharmaceutical compounds. Due to its structural importance, understanding its solubility in different organic solvents is critical for reaction optimization, purification, and formulation development.

Solubility Profile

As a substituted aniline, this compound is expected to exhibit good solubility in a range of common organic solvents. Aromatic amines are generally soluble in solvents such as diethyl ether and dichloromethane. The presence of the polar amino and methoxy groups, combined with the aromatic ring, suggests that its solubility will be influenced by solvent polarity, hydrogen bonding capabilities, and dielectric constant.

While precise quantitative data is not available, the following table summarizes the expected qualitative solubility of this compound in various organic solvents based on its chemical structure and information available for analogous compounds. It is important to note that this information is predictive and should be confirmed experimentally.

Solvent ClassSolvent NameExpected Qualitative Solubility
Alcohols Methanol, EthanolHigh
Ketones Acetone, Methyl Ethyl KetoneHigh
Esters Ethyl AcetateHigh
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to High
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh
Aromatic Hydrocarbons Toluene, BenzeneModerate
Aliphatic Hydrocarbons Hexane, HeptaneLow
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a general method for determining the solubility of this compound in a given organic solvent using the isothermal equilibrium method.

Principle

A supersaturated solution of this compound in the selected solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the solute in the supernatant is determined, which represents the solubility at that temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.

Procedure
  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a high speed to separate the excess solid from the saturated solution.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

Purity Assessment Workflow

Ensuring the purity of this compound is crucial for its application in drug synthesis. The following workflow outlines a comprehensive approach to purity assessment, combining multiple analytical techniques.

cluster_0 Purity Assessment Workflow for this compound start Synthesized this compound hplc HPLC Analysis Purity Assay (%) Impurity Profile start->hplc gcms GC-MS Analysis Volatile Impurities Residual Solvents start->gcms nmr NMR Spectroscopy Structural Confirmation Non-volatile Impurities start->nmr ftir FTIR Spectroscopy Functional Group Confirmation start->ftir decision Purity Meets Specification? hplc->decision gcms->decision nmr->decision ftir->decision end Purity Confirmed fail Further Purification Required decision->end Yes decision->fail No

Caption: A logical workflow for the comprehensive purity assessment of this compound.

This workflow ensures a multi-faceted evaluation of the compound's purity, providing confidence in its quality for downstream applications. High-Performance Liquid Chromatography (HPLC) is typically used for quantitative purity analysis and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are employed for structural confirmation and identification of functional groups, which can also reveal the presence of certain impurities.

The Strategic Utility of 2-Fluoro-3-methoxyaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxyaniline, a substituted aniline carrying both a fluorine atom and a methoxy group, is an emerging building block in medicinal chemistry. Its unique electronic properties and substitution pattern make it a valuable scaffold for the synthesis of complex heterocyclic systems and other novel molecular entities with therapeutic potential. The strategic incorporation of the 2-fluoro-3-methoxy-phenyl motif can significantly influence the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the known applications of this compound in the synthesis of bioactive compounds, complete with experimental details and pathway visualizations.

Core Properties of this compound

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in synthetic medicinal chemistry.

PropertyValue
CAS Number 801282-00-8
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
Appearance Solid, semi-solid, or liquid
Purity Typically ≥98%
Storage Conditions 2-8°C, inert atmosphere, protected from light

Applications in the Synthesis of Bioactive Molecules

While the broader class of fluoro-methoxyanilines has seen extensive use in drug discovery, specific applications of the 2-fluoro-3-methoxy isomer are now coming to light in patent literature, highlighting its role in the development of novel therapeutics across different disease areas.

Factor XIa Inhibitors for Thromboembolic Disorders

This compound has been utilized as a key starting material in the synthesis of novel macrocyclic compounds designed as selective inhibitors of Factor XIa (FXIa).[1] FXIa is a critical enzyme in the intrinsic pathway of blood coagulation, and its inhibition is a promising strategy for the prevention and treatment of thromboembolic diseases with a potentially lower risk of bleeding compared to traditional anticoagulants.

The synthesis involves the conversion of this compound into a triazole intermediate, which is a core component of the final macrocyclic inhibitor.

G cluster_start Starting Material cluster_diazotization Diazotization & Azide Formation cluster_cycloaddition Cycloaddition cluster_final Further Elaboration A This compound B Diazonium Salt Intermediate A->B NaNO₂, TFA, H₂O, 0°C C Aryl Azide Intermediate B->C NaN₃ D 1,2,3-Triazole Carboxylic Acid C->D Cycloaddition with an appropriate alkyne E Macrocyclic Factor XIa Inhibitor D->E Amide coupling & Macrocyclization

Figure 1: Synthetic workflow for a Factor XIa inhibitor.[1]

This protocol details a key step in the synthesis of a triazole intermediate from this compound as described in patent WO2013022818A1.[1]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Water

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

Procedure:

  • A solution of this compound (1 g, 7.09 mmol) is prepared in a mixture of TFA (10 mL) and water (5 mL) and cooled to 0°C.

  • An aqueous solution of NaNO₂ (0.733 g, 10.63 mmol) is added dropwise to the cooled solution.

  • The resulting mixture is stirred at 0°C for 30 minutes to form the diazonium salt.

  • Sodium azide (NaN₃) is then added to the reaction mixture to yield the corresponding aryl azide.

  • The aryl azide intermediate is then subjected to a cycloaddition reaction with a suitable alkyne to form the 1,2,3-triazole-4-carboxylic acid derivative.

Benzodiazepinone-based Notch Signaling Pathway Inhibitors for Cancer Therapy

Patent WO2014047374A1 discloses the use of this compound in the synthesis of novel 1,4-benzodiazepinone compounds.[2] These compounds are described as selective inhibitors of the Notch signaling pathway, a crucial pathway involved in cell proliferation, differentiation, and apoptosis, which is often dysregulated in various cancers.

The synthesis involves a multi-step sequence starting with the acylation of this compound.

G cluster_start Starting Material cluster_acylation Acylation cluster_cyclization Cyclization cluster_final Final Product A This compound B Acylated Intermediate A->B Benzonitrile, AlCl₃, Toluene, 70°C C 1,4-Benzodiazepinone Core B->C Multi-step sequence including cyclization D Alkyl, Fluoroalkyl-1,4-benzodiazepinone C->D Further functionalization

Figure 2: Synthetic workflow for a 1,4-benzodiazepinone derivative.[2]

The following protocol for the acylation of this compound is adapted from patent WO2014047374A1.[2]

Materials:

  • This compound

  • Toluene

  • Benzonitrile

  • Aluminum chloride (AlCl₃)

  • 3N HCl

Procedure:

  • To a cooled (0°C) solution of this compound (1.50 g, 10.63 mmol) in toluene (5.31 ml), add benzonitrile (2.170 ml, 21.26 mmol) and aluminum chloride (1.559 g, 11.69 mmol).

  • Stir the reaction mixture for 30 minutes at 0°C.

  • Remove the ice bath and heat the reaction mixture to 70°C for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 3N HCl.

  • The resulting product can then be isolated and purified using standard techniques.

Glucocorticoid Receptor Agonists for Inflammatory and Autoimmune Diseases

A recent patent application describes the use of this compound in the synthesis of glucocorticoid receptor agonists.[3] These compounds have potential applications in treating a range of inflammatory and autoimmune conditions.

The initial step in the disclosed synthesis is the bromination of this compound.

G cluster_start Starting Material cluster_bromination Bromination cluster_elaboration Further Synthetic Steps A This compound B Brominated Intermediate A->B 1-Bromopyrrolidine-2,5-dione, N,N-dimethyl formamide C Glucocorticoid Receptor Agonist Conjugate B->C Multi-step synthesis and conjugation

Figure 3: Synthetic workflow for a glucocorticoid receptor agonist.[3]

This protocol is based on the procedure described in US Patent Application 2024/0218,011.[3]

Materials:

  • This compound

  • N,N-dimethyl formamide (DMF)

  • 1-Bromopyrrolidine-2,5-dione (NBS)

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (11.0 g, 77.9 mmol) in N,N-dimethyl formamide (40.0 mL), add a solution of 1-bromopyrrolidine-2,5-dione (13.9 g, 78.0 mmol) dropwise at 15°C.

  • Stir the mixture at 15°C for 3 hours.

  • Dilute the mixture with brine (300 mL) and extract with ethyl acetate (3 x 300 mL).

  • Collect the organic layers and dry over anhydrous sodium sulfate.

  • The solvent is then removed to yield the brominated product, which can be used in subsequent synthetic steps.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the development of novel inhibitors of Factor XIa, modulators of the Notch signaling pathway, and glucocorticoid receptor agonists. The strategic placement of the fluoro and methoxy groups on the aniline ring provides a unique handle for medicinal chemists to fine-tune the properties of drug candidates. As new synthetic methodologies emerge, the applications of this compound in medicinal chemistry are expected to expand further, solidifying its role in the discovery of next-generation therapeutics.

References

2-Fluoro-3-methoxyaniline: A Technical Guide to its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methoxyaniline is a substituted aniline that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aniline core, imparts specific electronic and steric properties that are leveraged in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, and known synthetic applications, with a focus on its role in the development of novel therapeutics. While the specific historical details of its initial discovery are not prominently documented in readily available literature, its modern utility is evident in recent scientific publications.

Introduction: The Rise of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorinated anilines, in particular, are a class of compounds that have garnered considerable attention as versatile intermediates in the synthesis of a wide range of pharmaceuticals. The strategic placement of fluorine on the aniline ring can modulate the basicity of the amino group, influence metabolic stability, and facilitate specific interactions with biological targets. The history of organofluorine chemistry dates back to the 19th century, with significant advancements in fluorination methods occurring throughout the 20th century, paving the way for the development of a vast array of fluorinated compounds, including substituted anilines.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs and databases.

PropertyValue
CAS Number 801282-00-8
Molecular Formula C₇H₈FNO
Molecular Weight 141.15 g/mol
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Density Not specified in available literature
Solubility Not specified in available literature

Synthesis and Reactions

While a definitive seminal publication on the synthesis of this compound was not identified, its use as a commercially available reagent in multi-step syntheses is documented. The following sections detail its application as a starting material in the preparation of more complex molecules.

Role in the Synthesis of Novel Non-Nucleoside Reverse Transcriptase Inhibitors

A 2025 preprint on ChemRxiv describes the use of this compound in the synthesis of novel 3,4-dihydroquinazolin-2(1 H)-one non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] The general synthetic pathway highlights the role of this aniline derivative in constructing the core of these potential anti-HIV agents.

Experimental Protocol:

The synthesis involved a multi-step pathway where this compound was used as a key building block. The general procedure for the coupling of an aniline derivative in this study was described as follows:

A general procedure was followed using this compound (0.046 mL, 0.27 mmol) and a general intermediate (80 mg, 0.18 mmol). The completion of the reaction was monitored by Thin Layer Chromatography (TLC). The product was purified using Medium Pressure Liquid Chromatography (MPLC) with a gradient of heptane and ethyl acetate. After evaporation of the solvent under reduced pressure, the final compound was obtained as a clear oil (93 mg, 85% yield).[1]

G cluster_synthesis Synthetic Pathway for NNRTI Core Start Starting Materials Aniline This compound Start->Aniline Intermediate General Intermediate 27 Start->Intermediate Coupling Coupling Reaction Aniline->Coupling Intermediate->Coupling Purification MPLC Purification Coupling->Purification Product NNRTI Precursor Purification->Product

Caption: Synthetic workflow for the utilization of this compound.

Application in the Synthesis of BCR-ABL1 Kinase Inhibitors

In a study published in the Journal of Medicinal Chemistry, this compound was employed in the synthesis of a BCR-ABL1 kinase inhibitor with potential applications in treating multidrug-resistant chronic myeloid leukemia.[2]

Experimental Protocol:

The synthesis was achieved through a nucleophilic aromatic substitution (SNAr) reaction.

To a stirred solution of a quinoline intermediate (400 mg, 1.06 mmol, 1.0 equiv) in 2-ethoxyethanol (6 mL) at room temperature was added pyridine·HCl (244 mg, 2.12 mmol, 2.0 equiv) followed by this compound (226 mg, 1.60 mmol, 1.5 equiv). The solution was then brought to reflux (135 °C) and stirred for 10 hours. After this time, the solvent was removed in vacuo and the resulting residue was co-concentrated with toluene (3 x 20 mL) to remove any remaining 2-ethoxyethanol.[2]

G cluster_reaction S-N-Ar Reaction for Kinase Inhibitor Synthesis Quinoline Quinoline Intermediate Reaction Reflux (135°C, 10h) Quinoline->Reaction Aniline This compound Aniline->Reaction Reagents Pyridine·HCl 2-Ethoxyethanol Reagents->Reaction Workup Solvent Removal & Co-concentration Reaction->Workup Product BCR-ABL1 Kinase Inhibitor Workup->Product

Caption: Experimental workflow for the synthesis of a BCR-ABL1 kinase inhibitor.

Conclusion

This compound serves as a key intermediate in the synthesis of complex heterocyclic molecules with significant biological activity. While its own detailed discovery and historical synthesis are not prominently featured in the surveyed literature, its value is clearly demonstrated in its application in modern drug discovery programs. The provided experimental protocols from recent research articles underscore its utility and provide a practical guide for researchers in the field. Further investigation into older chemical literature and patent databases may yet uncover the initial synthesis and characterization of this versatile building block. The continued exploration of fluorinated anilines, including this compound, is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a foundational method for the synthesis of carbon-nitrogen (C-N) bonds.[1][2][3] Developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction provides a versatile and efficient route to arylamines from aryl halides or pseudohalides and primary or secondary amines.[2][3] Its broad substrate scope, tolerance of numerous functional groups, and milder reaction conditions compared to classical methods have established it as an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science industries.[3][4]

Substituted anilines, such as 2-fluoro-3-methoxyaniline, are valuable building blocks in medicinal chemistry. The strategic placement of fluoro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The Buchwald-Hartwig amination provides a direct and modular approach to incorporate this and other complex aniline scaffolds into target molecules. These application notes offer a detailed guide for performing the Buchwald-Hartwig amination using this compound, including optimized reaction conditions and a general protocol.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3][5] The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[6]

  • Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.[3]

  • Reductive Elimination: The desired N-aryl aniline product is formed by reductive elimination from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

The choice of ligand is critical to the success of the reaction, as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle, particularly the reductive elimination.[7] Bulky, electron-rich phosphine ligands are commonly employed for challenging substrates.[7]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation (+ R₂NH, - HX) pd_complex1->amine_coordination pd_amido L₂Pd(II)(Ar)(NR₂) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Data Presentation: A Survey of Reaction Conditions

The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with a model aryl bromide. These data are intended to serve as a guide for reaction optimization.

Table 1: Optimization of Reaction Conditions Reaction Conditions: this compound (1.2 mmol), 4-Bromotoluene (1.0 mmol), Base (1.4 mmol), Solvent (5 mL).

EntryPalladium Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001292
2Pd(OAc)₂ (2)RuPhos (3)NaOtBuToluene1001288
3Pd₂(dba)₃ (1)XPhos (2)LHMDSDioxane1001285
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Toluene1102475
5Pd₂(dba)₃ (0.5)XPhos (1)NaOtBuToluene1001285

Table 2: Substrate Scope with Various Aryl Halides Optimized Conditions: this compound (1.2 mmol), Aryl Halide (1.0 mmol), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu (1.4 mmol), Toluene (5 mL), 100 °C, 12 h.

EntryAryl HalideProductYield (%)
14-BromotolueneN-(4-methylphenyl)-2-fluoro-3-methoxyaniline92
24-ChloroacetophenoneN-(4-acetylphenyl)-2-fluoro-3-methoxyaniline89
32-BromopyridineN-(pyridin-2-yl)-2-fluoro-3-methoxyaniline81
41-Bromo-3,5-dimethylbenzeneN-(3,5-dimethylphenyl)-2-fluoro-3-methoxyaniline95
51-Chloro-4-(trifluoromethyl)benzeneN-(4-(trifluoromethyl)phenyl)-2-fluoro-3-methoxyaniline87

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with an aryl halide. This should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Experimental_Workflow setup Reaction Setup reagents Add Pd₂(dba)₃, XPhos, NaOtBu, Aryl Halide, and this compound to Schlenk Tube setup->reagents atmosphere Evacuate and Backfill with Inert Gas (3x) reagents->atmosphere solvent Add Anhydrous Toluene atmosphere->solvent reaction Reaction solvent->reaction heating Heat to 100 °C with Vigorous Stirring reaction->heating monitoring Monitor by TLC or LC-MS heating->monitoring workup Work-up monitoring->workup cooling Cool to Room Temperature workup->cooling quench Quench with Water cooling->quench extraction Extract with Ethyl Acetate quench->extraction purification Purification extraction->purification drying Dry, Filter, and Concentrate purification->drying chromatography Column Chromatography drying->chromatography product Isolated Product chromatography->product

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Fluoro-Methoxyaniline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document will focus on a prominent example, the synthesis of intermediates for Osimertinib (a third-generation EGFR inhibitor), which utilizes 4-fluoro-2-methoxyaniline. This will serve as a representative protocol to illustrate the utility of the fluoro-methoxyaniline scaffold in kinase inhibitor synthesis. Additionally, we will discuss the synthesis of other kinase inhibitor classes where similar aniline building blocks are employed.

I. Synthesis of an Osimertinib Intermediate using 4-Fluoro-2-methoxyaniline

Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[2] A key step in its synthesis involves the construction of a substituted pyrimidine core, for which 4-fluoro-2-methoxyaniline is a crucial starting material.[2]

Experimental Protocol: Synthesis of N1-(2-((dimethylamino)ethyl)-5-methoxy-4-((5-methyl-2-((2-methyl-2H-tetrazol-5-yl)amino)phenyl)amino)phenyl)acrylamide

The following protocol is a representative synthesis of a key intermediate in the preparation of Osimertinib.

Materials:

  • 4-fluoro-2-methoxyaniline

  • 2,4-dichloropyrimidine

  • N,N-dimethylethane-1,2-diamine

  • (2-aminophenyl)(5-methyl-2H-tetrazol-2-yl)methanone

  • Acryloyl chloride

  • Diisopropylethylamine (DIPEA)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Sodium tert-butoxide

  • Anhydrous solvents (e.g., 1,4-dioxane, Tetrahydrofuran (THF))

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Synthesis of 4-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-2-amine:

    • In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol.

    • Add 4-fluoro-2-methoxyaniline (1.0 eq) and a base like sodium bicarbonate (2.0 eq).

    • Heat the reaction mixture at reflux and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction, and isolate the product by filtration. Purify by recrystallization or column chromatography.

  • Synthesis of N'-(4-chloro-2-methoxyphenyl)-N,N-dimethylethane-1,2-diamine:

    • To a solution of the product from step 1 (1.0 eq) in a solvent like THF, add N,N-dimethylethane-1,2-diamine (1.2 eq) and a base such as DIPEA (2.0 eq).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC/LC-MS).

    • Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by column chromatography.

  • Buchwald-Hartwig amination:

    • Combine the product from step 2 (1.0 eq), (2-aminophenyl)(5-methyl-2H-tetrazol-2-yl)methanone (1.1 eq), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.5 eq) in a reaction vessel under an inert atmosphere.

    • Add anhydrous 1,4-dioxane and heat the mixture at a specified temperature (e.g., 100 °C) until the reaction is complete.

    • Cool the mixture, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography.

  • Acrylamide formation:

    • Dissolve the product from step 3 (1.0 eq) in an anhydrous solvent like THF and cool to 0 °C.

    • Add a base such as DIPEA (1.5 eq), followed by the dropwise addition of acryloyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with an organic solvent. Purify the final intermediate by column chromatography.

Synthetic Workflow

G Synthetic Workflow for an Osimertinib Intermediate cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product A 4-Fluoro-2-methoxyaniline C Nucleophilic Aromatic Substitution A->C B 2,4-Dichloropyrimidine B->C D Buchwald-Hartwig Amination C->D E Acrylamide Formation D->E F Osimertinib Intermediate E->F

Caption: Synthetic workflow for an Osimertinib intermediate.

II. Quantitative Data for Representative Kinase Inhibitors

The following table summarizes the inhibitory activity of Osimertinib against various forms of the EGFR kinase.

CompoundTarget KinaseIC50 (nM)Cell Line
Osimertinib EGFR (L858R/T790M)<1PC9 (EGFR exon 19 del)
EGFR (Exon 19 del/T790M)<1H1975 (L858R/T790M)
Wild-type EGFR10-100-

Data is compiled from various public sources and is for illustrative purposes.

III. Signaling Pathway Inhibition

Osimertinib is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. Osimertinib is particularly effective against EGFR mutations such as the T790M resistance mutation.

EGFR Signaling Pathway

G EGFR Signaling Pathway and Inhibition by Osimertinib cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor Osimertinib Inhibitor->EGFR

Caption: EGFR signaling pathway and inhibition by Osimertinib.

IV. Application of Fluoro-Methoxyaniline Derivatives in other Kinase Inhibitors

The fluoro-methoxyaniline scaffold is also utilized in the synthesis of inhibitors for other kinase families. For instance, 3-fluoro-4-methoxyaniline has been used as a precursor for compounds targeting tyrosine kinases like BCR-ABL and Src, which are implicated in various leukemias and solid tumors.[1] The synthetic strategies often involve nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to append the aniline moiety to a heterocyclic core.

General Synthetic Approach

A common strategy involves the reaction of a fluoro-methoxyaniline with a di-chloro-heterocycle (e.g., pyrimidine, quinazoline). The differential reactivity of the two chlorine atoms allows for sequential substitution, first with the aniline and then with another nucleophile, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

Fluoro-methoxyaniline derivatives are versatile and valuable building blocks in the synthesis of kinase inhibitors. The presence and position of the fluoro and methoxy groups provide medicinal chemists with tools to fine-tune the pharmacological properties of drug candidates. While a specific, detailed public example for 2-fluoro-3-methoxyaniline is not as prominent as for its isomers, the provided protocols and data for the synthesis of an Osimertinib intermediate using 4-fluoro-2-methoxyaniline effectively demonstrate the synthetic utility and biological relevance of this class of compounds in modern drug discovery. Researchers can adapt these methodologies for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold.

References

Application Notes and Protocols: 2-Fluoro-3-methoxyaniline as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxyaniline is a substituted aniline that holds potential as a precursor for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a fluorine atom and a methoxy group, can impart desirable physicochemical properties to the resulting heterocyclic scaffolds, such as altered lipophilicity, metabolic stability, and target-binding interactions. These characteristics are of significant interest in the field of medicinal chemistry and drug development.

This document provides an overview of established synthetic protocols for the preparation of quinolines, indoles, and benzimidazoles from substituted anilines, which can be adapted for this compound.

Synthesis of Quinolines via Combes Reaction

The Combes quinoline synthesis is a classic method for the preparation of quinolines from anilines and β-diketones under acidic conditions. While no specific examples utilizing this compound were identified, the general procedure is well-established for other substituted anilines. The reaction of an aniline with a β-diketone proceeds through a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to afford the quinoline ring system.

General Experimental Protocol (Adapted for this compound):

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid or a mixture of sulfuric acid and a high-boiling solvent), add the β-diketone (1.1 eq).

  • Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 8-fluoro-7-methoxy-substituted quinoline.

Logical Workflow for Combes Quinoline Synthesis:

Combes_Synthesis Start This compound + β-Diketone Reaction Acid-Catalyzed Condensation & Cyclization Start->Reaction Workup Quenching, Neutralization, Filtration Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product 8-Fluoro-7-methoxy-quinoline Purification->Product Fischer_Indole_Synthesis Aniline This compound Diazotization Diazotization Aniline->Diazotization Reduction Reduction Diazotization->Reduction Hydrazine (2-Fluoro-3-methoxyphenyl)hydrazine Reduction->Hydrazine Condensation Condensation with Aldehyde/Ketone Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization Product 7-Fluoro-6-methoxy-indole Cyclization->Product Phillips_Ladenburg_Synthesis Aniline This compound Nitration Nitration Aniline->Nitration Reduction Reduction Nitration->Reduction Diamine 3-Fluoro-4-methoxy- 1,2-diaminobenzene Reduction->Diamine Condensation Condensation with Carboxylic Acid Diamine->Condensation Product 4-Fluoro-5-methoxy-benzimidazole Condensation->Product

Experimental protocol for N-acetylation of 2-Fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-acetylation of 2-Fluoro-3-methoxyaniline

Abstract

This document provides a detailed experimental protocol for the N-acetylation of this compound to synthesize N-(2-fluoro-3-methoxyphenyl)acetamide. N-acetylation is a crucial transformation in organic synthesis, often employed to protect primary and secondary amines or as a key step in the synthesis of pharmaceuticals and other high-value organic compounds.[1] The resulting acetamides are typically stable, crystalline solids, which facilitates their purification by recrystallization.[1] This protocol utilizes acetic anhydride as the acetylating agent in an aqueous medium, a widely adopted, efficient, and robust method for this transformation.

Reaction Scheme

The acetylation of this compound proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of acetic anhydride.

Reaction Scheme Figure 1: N-acetylation of this compound to yield N-(2-fluoro-3-methoxyphenyl)acetamide.

Experimental Protocol

This protocol is adapted from established methods for the acetylation of anilines.[1][2]

Materials:

  • This compound (C₇H₈FNO)

  • Acetic anhydride ((CH₃CO)₂O)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium acetate (CH₃COONa)

  • Deionized water (H₂O)

  • 95% Ethanol (for recrystallization)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Procedure:

  • Dissolution of Aniline: In a 100 mL Erlenmeyer flask, combine 1.41 g (10.0 mmol) of this compound with 30 mL of deionized water. Add 1.0 mL of concentrated hydrochloric acid to the suspension and stir until the aniline derivative dissolves completely, forming the hydrochloride salt.[1]

  • Preparation of Reagents: In a separate beaker, prepare a solution of 1.64 g (20.0 mmol) of sodium acetate in 10 mL of deionized water. Measure 1.1 mL (12.0 mmol) of acetic anhydride.

  • Acetylation Reaction: To the stirred solution of the aniline hydrochloride, add the 1.1 mL of acetic anhydride in a single portion. Immediately thereafter, add the sodium acetate solution to the reaction mixture.[1] A white precipitate of the N-acetylated product should form rapidly.

  • Isolation of Crude Product: Cool the flask in an ice bath for 30 minutes to ensure complete precipitation of the product.[1] Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of 15 mL of cold deionized water to remove any unreacted starting materials and salts.

  • Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid. If any solid remains, add small portions of hot water until a clear solution is obtained at the boiling point. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1][3] Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

  • Characterization: Determine the melting point of the dried, purified product. Characterize the product by spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity. Monitor the reaction progress and purity of the final product using TLC.

Data Presentation

Table 1: Summary of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
This compoundC₇H₈FNO141.14[4][5]10.01.01.41 g
Acetic AnhydrideC₄H₆O₃102.0912.01.21.1 mL
Sodium AcetateC₂H₃NaO₂82.0320.02.01.64 g
N-(2-fluoro-3-methoxyphenyl)acetamideC₉H₁₀FNO₂183.1810.0 (Theor.)1.01.83 g (Theor.)

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve this compound in H2O and HCl start->dissolve add_reagents Add Acetic Anhydride, followed by Sodium Acetate Solution dissolve->add_reagents precipitate Precipitation and Cooling (Ice Bath) add_reagents->precipitate filter_crude Vacuum Filter Crude Product & Wash with Cold H2O precipitate->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Vacuum Filter Purified Product & Dry recrystallize->filter_pure characterize Characterize Product (MP, NMR, IR) filter_pure->characterize end_node End characterize->end_node

Caption: Workflow for the synthesis and purification of N-(2-fluoro-3-methoxyphenyl)acetamide.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Concentrated hydrochloric acid is highly corrosive and toxic. Handle with extreme care.

  • This compound is harmful if swallowed and may cause skin and eye irritation.

References

Application of 2-Fluoro-3-methoxyaniline in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxyaniline is a versatile synthetic intermediate with significant potential in the development of novel agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aniline ring, can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased binding affinity to target enzymes, and optimized lipophilicity for improved plant uptake and translocation. This document provides detailed application notes for the use of this compound in the synthesis of a hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHIs).

Application in Fungicide Synthesis: Pyrazole Carboxamides

Pyrazole carboxamide fungicides are a crucial class of agricultural products used to control a broad spectrum of fungal diseases in various crops. Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi, which disrupts the fungal pathogen's energy supply.[1][2][3][4][5][6] The synthesis of these fungicides typically involves the formation of an amide bond between a substituted pyrazole carboxylic acid and an appropriately substituted aniline. This compound serves as an excellent precursor for the aniline component, introducing key structural motifs that can enhance fungicidal activity.

Hypothetical Target Fungicide: "Fluoxapyranil"

For the purpose of these application notes, we will describe the synthesis and hypothetical properties of "Fluoxapyranil," a novel pyrazole carboxamide fungicide derived from this compound.

Chemical Structure of Fluoxapyranil:

  • Aniline Moiety: Derived from this compound.

  • Pyrazole Moiety: A substituted pyrazole carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a common building block in commercial SDHI fungicides).

Experimental Protocols

Synthesis of Fluoxapyranil

The synthesis of Fluoxapyranil from this compound is proposed as a two-step process:

  • Activation of the Pyrazole Carboxylic Acid: Conversion of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to its more reactive acid chloride.

  • Amide Bond Formation: Coupling of the pyrazole acid chloride with this compound.

Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Materials:

    • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a stirred solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) to the mixture at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of N-(2-fluoro-3-methoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Fluoxapyranil)

  • Materials:

    • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Pyridine

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the aniline solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure Fluoxapyranil.

Data Presentation

Table 1: Physicochemical Properties of this compound and Hypothetical Product "Fluoxapyranil"
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₇H₈FNO141.14Colorless to light yellow liquidN/A
Fluoxapyranil (Hypothetical)C₁₃H₁₂F₃N₃O₂315.25White to off-white solid110-115
Table 2: Hypothetical Fungicidal Activity of Fluoxapyranil against Common Plant Pathogens
Fungal PathogenCommon DiseaseEC₅₀ (µg/mL) of Fluoxapyranil (Hypothetical)
Botrytis cinereaGray Mold0.5 - 1.5
Septoria triticiSeptoria Leaf Blotch0.1 - 0.8
Puccinia triticinaWheat Leaf Rust0.2 - 1.0
Alternaria solaniEarly Blight1.0 - 2.5

EC₅₀ values are hypothetical and based on the typical efficacy of commercial pyrazole carboxamide fungicides.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acid Chloride Formation cluster_reaction2 Step 2: Amide Coupling A This compound D Fluoxapyranil (Final Product) A->D B 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid C 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride B->C SOCl₂, DMF (cat.) DCM, Reflux C->D TEA, DCM 0°C to RT

Caption: Synthetic workflow for the preparation of "Fluoxapyranil".

SDHI_Mechanism cluster_mitochondrion Fungal Mitochondrion cluster_complexII Complex II (SDH) TCA TCA Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain SDH Succinate Dehydrogenase (SDH) SDH->ETC Electron Transfer Fumarate Fumarate Succinate->Fumarate Oxidation Fluoxapyranil Fluoxapyranil (SDHI Fungicide) Fluoxapyranil->SDH Inhibition

Caption: Mode of action of SDHI fungicides like "Fluoxapyranil".

Conclusion

This compound is a promising building block for the synthesis of novel agrochemicals, particularly for the development of potent pyrazole carboxamide fungicides. The described synthetic protocols and hypothetical data for "Fluoxapyranil" illustrate a clear and viable application of this intermediate. The unique electronic and steric properties conferred by the fluoro and methoxy substituents can lead to the discovery of next-generation crop protection agents with improved efficacy and desirable environmental profiles. Researchers are encouraged to explore the use of this compound in their synthetic programs to unlock new possibilities in agrochemical discovery.

References

Application Notes: The Role of 2-Fluoro-3-methoxyaniline in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxyaniline is a substituted aniline derivative that holds significant potential as a versatile building block in the synthesis of novel pharmaceutical compounds. The strategic placement of a fluorine atom and a methoxy group on the aniline ring imparts unique electronic and steric properties, which can be leveraged to enhance the pharmacological profile of drug candidates. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence solubility and serve as a handle for further chemical modifications. Although specific examples of marketed drugs derived from this compound are not extensively documented in publicly available literature, its structural motifs are found in various kinase inhibitors and other therapeutic agents, suggesting its utility in drug discovery programs.

This document provides a generalized framework for the application of this compound in the synthesis of bioactive molecules, focusing on its potential incorporation into kinase inhibitor scaffolds. The protocols and data presented are based on analogous reactions reported for structurally similar fluoro-methoxy aniline isomers and serve as a guide for researchers exploring the utility of this specific building block.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. The general structure of many ATP-competitive kinase inhibitors includes a heterocyclic core that binds to the adenine region of the ATP-binding pocket, a "hinge-binding" moiety, and a solvent-exposed region that can be modified to improve selectivity and physicochemical properties. This compound can be utilized as a key precursor for the solvent-exposed region of these inhibitors.

Hypothetical Kinase Inhibitor Scaffold:

A common synthetic strategy involves the coupling of a substituted aniline with a reactive heterocyclic core. For instance, a pyrimidine or quinazoline core, often functionalized with a leaving group such as a chlorine atom, can undergo nucleophilic aromatic substitution (SNAr) with this compound.

Data Presentation

The following tables provide hypothetical yet representative quantitative data for the synthesis of a generic kinase inhibitor intermediate using this compound. These values are based on typical yields and purity levels observed in similar reactions with related aniline derivatives.

Table 1: Synthesis of N-(2-Fluoro-3-methoxyphenyl)pyrimidin-4-amine (Intermediate 1)

ParameterValue
Starting Materials 4-chloropyrimidine, this compound
Solvent Isopropanol
Base Diisopropylethylamine (DIPEA)
Reaction Temperature 80 °C
Reaction Time 12 hours
Yield 85%
Purity (by HPLC) >98%
Molecular Weight 221.22 g/mol
Appearance Off-white solid

Table 2: Spectroscopic Data for Intermediate 1

SpectroscopyData
¹H NMR (400 MHz, DMSO-d₆) δ 9.85 (s, 1H), 8.51 (d, J = 5.6 Hz, 1H), 7.98 (d, J = 5.6 Hz, 1H), 7.20 (t, J = 8.0 Hz, 1H), 7.05 (m, 1H), 6.80 (m, 1H), 3.89 (s, 3H).
¹³C NMR (101 MHz, DMSO-d₆) δ 158.4, 157.9, 152.1 (d, J = 245.5 Hz), 149.3, 130.6 (d, J = 9.1 Hz), 125.4, 115.2, 110.8 (d, J = 3.0 Hz), 108.9 (d, J = 18.2 Hz), 56.3.
Mass Spectrometry (ESI+) m/z 222.1 [M+H]⁺

Experimental Protocols

Protocol 1: Synthesis of N-(2-Fluoro-3-methoxyphenyl)pyrimidin-4-amine (Intermediate 1)

Materials:

  • 4-chloropyrimidine (1.0 eq)

  • This compound (1.05 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 4-chloropyrimidine and isopropanol.

  • Stir the mixture at room temperature until the 4-chloropyrimidine is fully dissolved.

  • Add this compound to the solution.

  • Add DIPEA to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product as an off-white solid.

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve 4-chloropyrimidine in Isopropanol start->dissolve add_aniline Add this compound dissolve->add_aniline add_base Add DIPEA add_aniline->add_base heat Heat to 80°C for 12h add_base->heat workup Aqueous Workup (Extraction & Washing) heat->workup purify Column Chromatography workup->purify product N-(2-Fluoro-3-methoxyphenyl) pyrimidin-4-amine purify->product

Caption: Synthetic workflow for a key kinase inhibitor intermediate.

signaling_pathway cluster_cell Cancer Cell cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->RTK

Caption: Generalized RTK signaling pathway and point of inhibition.

Application Notes and Protocols for the Scalable Synthesis of 2-Fluoro-3-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a scalable synthesis of 2-Fluoro-3-methoxyaniline, a valuable building block in the development of pharmaceuticals and other advanced materials. The described methodology follows a two-step synthetic sequence involving the nitration of a readily available precursor followed by the reduction of the resulting nitroaromatic compound.

Introduction

This compound and its derivatives are important intermediates in medicinal chemistry and materials science. The presence of the fluorine atom and the methoxy group on the aniline core allows for fine-tuning of the electronic and lipophilic properties of target molecules, which can lead to improved biological activity and pharmacokinetic profiles of drug candidates. A reliable and scalable synthesis of these compounds is therefore of significant interest.

The synthetic approach detailed herein involves two key transformations:

  • Nitration: The regioselective introduction of a nitro group onto a substituted aromatic ring.

  • Reduction: The conversion of the nitro group to a primary amine.

This route is advantageous due to the availability of starting materials and the use of well-established, scalable chemical reactions.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 1-Fluoro-2-methoxy-3-nitrobenzene

ParameterValueReference
Starting Material2-Fluoro-3-methoxyphenolN/A
ReagentsNitric Acid, Sulfuric Acid[1]
SolventAcetic Acid[1]
Reaction Temperature0-5 °C[1]
Reaction Time1-2 hours[1]
Yield~90% (estimated)[2]

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material1-Fluoro-2-methoxy-3-nitrobenzene[3][4][5]
ReagentsIron powder, Hydrochloric acid[6][7][8]
SolventMethanol/Water[7]
Reaction TemperatureReflux[7]
Reaction Time2-4 hoursN/A
Yield>95% (typical for Fe/HCl reductions)[6]

Experimental Protocols

Step 1: Synthesis of 1-Fluoro-2-methoxy-3-nitrobenzene

This protocol describes the nitration of 2-fluoro-3-methoxyphenol to yield 1-fluoro-2-methoxy-3-nitrobenzene.

Materials:

  • 2-Fluoro-3-methoxyphenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Acetic acid

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-3-methoxyphenol in acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.[1]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-fluoro-2-methoxy-3-nitrobenzene.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Step 2: Synthesis of this compound

This protocol details the reduction of 1-fluoro-2-methoxy-3-nitrobenzene to this compound using iron powder in an acidic medium.[6][8]

Materials:

  • 1-Fluoro-2-methoxy-3-nitrobenzene

  • Iron powder (fine)[9]

  • Hydrochloric acid (concentrated)

  • Methanol

  • Water

  • Sodium hydroxide solution (e.g., 2M)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and flask

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-fluoro-2-methoxy-3-nitrobenzene and a mixture of methanol and water.

  • Add fine iron powder to the mixture.[8][9]

  • Slowly add concentrated hydrochloric acid to the stirred suspension. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution.

  • Filter the mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with methanol.

  • Combine the filtrate and washings and remove the methanol under reduced pressure.

  • Extract the remaining aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by distillation or column chromatography if required.

Mandatory Visualization

Scalable_Synthesis_of_2_Fluoro_3_methoxyaniline Start 2-Fluoro-3-methoxyphenol (Starting Material) Nitration Nitration (HNO3, H2SO4) Start->Nitration Purification1 Workup & Purification Nitration->Purification1 Intermediate 1-Fluoro-2-methoxy-3-nitrobenzene Reduction Reduction (Fe, HCl) Intermediate->Reduction Purification2 Workup & Purification Reduction->Purification2 Product This compound (Final Product) Purification1->Intermediate Purification2->Product

Caption: Experimental workflow for the synthesis of this compound.

This scalable two-step synthesis provides a reliable method for accessing this compound, a key building block for further chemical exploration and drug development. The protocols outlined are based on well-established and robust chemical transformations amenable to large-scale production.

References

Application Notes and Protocols for the Directed Ortho-Metalation of 2-Fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the directed ortho-metalation (DoM) of 2-fluoro-3-methoxyaniline. This powerful synthetic strategy allows for the regioselective functionalization of the aromatic ring, providing access to a wide range of substituted aniline derivatives that are valuable building blocks in medicinal chemistry and materials science.

Introduction

Directed ortho-metalation (DoM) is a powerful tool in organic synthesis for the regioselective functionalization of aromatic compounds.[1] The reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[1][2] The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high precision.[2]

In the case of this compound, the molecule possesses three potential directing groups: the amino group, the methoxy group, and the fluorine atom. To achieve predictable regioselectivity, the amino group must first be protected with a suitable directing group, such as a pivaloyl or a carbamate group. The protected amino group is a significantly stronger directing group than both the methoxy group and the fluorine atom. Consequently, the lithiation will occur selectively at the position ortho to the protected amino group.

This document outlines the strategic considerations for the DoM of this compound, provides a detailed experimental protocol for the N-protection and subsequent ortho-metalation, and presents a table of expected yields with various electrophiles based on closely related substrates.

Regioselectivity and Reaction Principle

The regioselectivity of the directed ortho-metalation of N-protected this compound is primarily governed by the hierarchy of the directing metalation groups. The relative directing ability of common functional groups has been established as:

-CONR₂ > -NHCOR > -OMe > -F

The N-acyl group (from protection of the aniline) is a much stronger directing group than the methoxy and fluoro substituents. Therefore, the lithiation with an organolithium base, such as n-butyllithium, will selectively occur at the C6 position, which is the only available position ortho to the protected amino group. The methoxy group at C3 and the fluoro group at C2 do not direct the lithiation to their ortho positions due to the overriding influence of the stronger N-acyl directing group.

The overall transformation can be depicted as a two-step process:

  • N-Protection: The amino group of this compound is protected, for instance as an N-pivaloyl derivative.

  • Directed Ortho-Metalation and Electrophilic Quench: The N-protected aniline is treated with an organolithium base to generate the C6-lithiated species, which is then reacted with an electrophile.

Experimental Protocols

Protocol 1: N-Protection of this compound with a Pivaloyl Group

Materials:

  • This compound

  • Pivaloyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude N-(2-fluoro-3-methoxyphenyl)pivalamide can be purified by recrystallization or column chromatography.

Protocol 2: Directed Ortho-Metalation of N-(2-fluoro-3-methoxyphenyl)pivalamide

Materials:

  • N-(2-fluoro-3-methoxyphenyl)pivalamide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., dimethyl disulfide, methyl iodide, N,N-dimethylformamide)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and syringe techniques for handling air-sensitive reagents

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of N-(2-fluoro-3-methoxyphenyl)pivalamide (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq.) to the stirred solution. A color change is typically observed, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the chosen electrophile (1.5 eq.) to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected yields for the directed ortho-metalation of an N-pivaloyl protected aniline with a meta-methoxy substituent, which serves as a close model for N-(2-fluoro-3-methoxyphenyl)pivalamide.[3]

ElectrophileReagentProductExpected Yield (%)
MethylthiolationDimethyl disulfide (MeSSMe)6-Methylthio derivative95
MethylationMethyl iodide (MeI)6-Methyl derivative90
FormylationN,N-Dimethylformamide (DMF)6-Formyl derivative85
HydroxymethylationBenzaldehyde (PhCHO)6-(Hydroxy(phenyl)methyl) derivative88
SilylationTrimethylsilyl chloride (TMSCl)6-Trimethylsilyl derivative92
AcetylationAcetaldehyde (MeCHO)6-(1-Hydroxyethyl) derivative80
CarboxylationCarbon dioxide (CO₂)6-Carboxylic acid derivative75

Visualizations

Reaction Workflow

The following diagram illustrates the overall workflow for the synthesis of 6-substituted-2-fluoro-3-methoxyaniline derivatives via directed ortho-metalation.

G cluster_protection Step 1: N-Protection cluster_dom Step 2: Directed Ortho-Metalation cluster_deprotection Optional: Deprotection Start This compound Protect React with Pivaloyl Chloride Start->Protect Pyridine, DCM Protected N-(2-fluoro-3-methoxyphenyl)pivalamide Protect->Protected Lithiation Lithiation with n-BuLi Protected->Lithiation Intermediate 6-Lithio derivative Lithiation->Intermediate Anhydrous THF, -78 °C Quench Quench with Electrophile (E) Intermediate->Quench Product 6-Substituted-N-pivaloyl- This compound Quench->Product Deprotect Hydrolysis Product->Deprotect Final_Product 6-Substituted-2-fluoro- 3-methoxyaniline Deprotect->Final_Product Acidic or Basic conditions

Caption: Workflow for the synthesis of 6-substituted-2-fluoro-3-methoxyaniline derivatives.

Reaction Mechanism

The following diagram illustrates the mechanism of the directed ortho-metalation step.

G Substrate N-Pivaloyl-2-fluoro-3-methoxyaniline Complex Coordination Complex Substrate->Complex Coordination of Li to Pivaloyl group Base n-Butyllithium (n-BuLi) Base->Complex Lithiation Ortho-Deprotonation Complex->Lithiation Proton abstraction at C6 Intermediate 6-Lithio Intermediate Lithiation->Intermediate Product 6-Substituted Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Mechanism of directed ortho-metalation of N-protected this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Fluoro-3-methoxyaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy for this compound involves a two-step process:

  • Nitration: Introduction of a nitro group onto a suitable precursor, such as 2-fluoroanisole, to form 2-fluoro-3-methoxynitrobenzene.

  • Reduction: Subsequent reduction of the nitro group to an amine to yield the final product, this compound.

Q2: What are the critical factors affecting the yield in the nitration step?

A2: Key factors influencing the yield and regioselectivity of the nitration step include the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids), reaction temperature, and reaction time. Careful control of these parameters is crucial to minimize the formation of unwanted isomers.

Q3: Which reducing agents are most effective for the conversion of 2-fluoro-3-methoxynitrobenzene to this compound?

A3: Several reducing agents can be employed for the reduction of the nitro group. The choice often depends on the scale of the reaction, available equipment, and desired chemoselectivity. Common and effective methods include:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) with hydrogen gas. This method is often high-yielding and produces clean reactions.

  • Metal/Acid Systems: Systems like iron in acetic acid (Fe/AcOH) or tin(II) chloride in ethanol are classic and reliable methods for nitro group reduction.[1]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress for both the nitration and reduction steps can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). These techniques allow for the tracking of starting material consumption and product formation.

Troubleshooting Guides

Issue 1: Low Yield in the Nitration Step

Symptoms:

  • Low conversion of the starting material (e.g., 2-fluoroanisole).

  • Formation of multiple products (isomers) observed by TLC or GC-MS.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inadequate Nitrating Agent Ensure the nitrating agent is fresh and of high purity. For challenging substrates, consider using a stronger nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid.
Suboptimal Reaction Temperature Nitration is highly exothermic. Maintain a low and consistent temperature (typically 0-10 °C) to control the reaction rate and improve regioselectivity. Use an ice bath and monitor the internal temperature closely.
Insufficient Reaction Time Allow the reaction to proceed for a sufficient duration. Monitor the reaction progress by TLC until the starting material is consumed.
Poor Regioselectivity The directing effects of the fluorine and methoxy groups can lead to the formation of multiple isomers. Modifying the solvent or the nitrating agent may alter the isomeric ratio. Purification by column chromatography will be necessary to isolate the desired 2-fluoro-3-methoxynitrobenzene.
Issue 2: Incomplete Reduction or Low Yield in the Reduction Step

Symptoms:

  • Significant amount of starting nitro compound remains after the reaction.

  • Presence of side products, such as nitroso or hydroxylamine intermediates.

  • Low isolated yield of the final aniline product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Catalyst (Catalytic Hydrogenation) Ensure the catalyst (e.g., Pd/C, Raney Ni) is not expired or deactivated. Use a fresh batch of catalyst. The catalyst loading may also need to be optimized; an increase in the catalyst amount can improve the reaction rate and completeness.
Insufficient Hydrogen Pressure (Catalytic Hydrogenation) Ensure the hydrogen pressure is adequate for the reaction scale and substrate. For laboratory-scale reactions, a balloon of hydrogen is often sufficient, but larger scales may require a pressurized hydrogenation apparatus.
Incomplete Reaction with Metal/Acid Ensure a sufficient excess of the metal (e.g., iron powder) and that the acid is of the appropriate concentration. Vigorous stirring is often necessary to ensure good contact between the reactants.
Formation of Intermediates The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is not driven to completion, these may be present in the final mixture. Increase the reaction time or temperature (within reasonable limits) to ensure complete conversion to the aniline.
Product Degradation Anilines can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures. Work up the reaction promptly after completion and consider performing the purification under an inert atmosphere if necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-methoxynitrobenzene (Hypothetical)

This protocol is adapted from general nitration procedures for similar substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Substrate: To this nitrating mixture, add 2-fluoroanisole dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product may precipitate as a solid or an oil.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 2-fluoro-3-methoxynitrobenzene.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general procedure for the reduction of aromatic nitro compounds.

  • Setup: To a hydrogenation flask, add 2-fluoro-3-methoxynitrobenzene and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst: Carefully add 5-10 mol% of Palladium on carbon (10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC until the starting material is completely consumed.

  • Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrobenzene Reduction

Reducing Agent/SystemSubstrateProductYield (%)Reference
H₂/Pd-CNitrobenzeneAniline>99[1]
H₂/Raney-NiHalogenated NitroarenesHalogenated AnilinesHigh[1]
Fe/AcOHNitrobenzeneAnilineHigh[1]
SnCl₂·2H₂O/EtOHSubstituted NitroarenesSubstituted AnilinesVariable[1]

Table 2: Optimization of Nitrobenzene Reduction with an Iron Carbonyl Cluster Catalyst

Catalyst Loading (mol%)Yield of Aniline (%)
1.0<10
1.529
2.047
2.568
3.089
3.5~90
4.0~90

Data adapted from a study on the reduction of nitrobenzene using an iron chalcogenide carbonyl cluster catalyst.[2]

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 2-Fluoroanisole 2-Fluoroanisole Nitrating_Agent Nitration Reaction (0-10 °C) 2-Fluoroanisole->Nitrating_Agent HNO3/H2SO4 Crude_Nitro_Product Crude 2-Fluoro-3-methoxynitrobenzene Nitrating_Agent->Crude_Nitro_Product Reaction Purification_1 Purified 2-Fluoro-3-methoxynitrobenzene Crude_Nitro_Product->Purification_1 Column Chromatography Reduction_Reaction Reduction Reaction (Room Temp) Purification_1->Reduction_Reaction Reducing Agent (e.g., H2/Pd-C) Crude_Aniline Crude this compound Reduction_Reaction->Crude_Aniline Reaction Purification_2 This compound Crude_Aniline->Purification_2 Work-up & Purification

Caption: A typical two-step synthesis workflow for producing this compound.

TroubleshootingTree Troubleshooting Low Yield in Nitro Reduction Low_Yield Low Yield of Aniline Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Products Side Products Observed? Low_Yield->Side_Products Check_Catalyst Is Catalyst Active? Incomplete_Reaction->Check_Catalyst Yes Check_Reagents Check Metal/Acid Reagents Incomplete_Reaction->Check_Reagents No Check_Intermediates Nitroso/Hydroxylamine Intermediates Present? Side_Products->Check_Intermediates Yes Increase_Loading Use fresh catalyst or increase loading. Check_Catalyst->Increase_Loading No Check_H2_Pressure Is H2 Pressure Adequate? Check_Catalyst->Check_H2_Pressure Yes Increase_Time_Temp Increase reaction time or temperature. Check_Reagents->Increase_Time_Temp Increase_Pressure Increase H2 pressure or ensure no leaks. Check_H2_Pressure->Increase_Pressure No Check_H2_Pressure->Increase_Time_Temp Yes Increase_Time_Temp_2 Increase reaction time or temperature. Check_Intermediates->Increase_Time_Temp_2 Yes Check_Oxidation Product Degradation? Check_Intermediates->Check_Oxidation No Inert_Atmosphere Work up under inert atmosphere. Check_Oxidation->Inert_Atmosphere Yes

Caption: A logical troubleshooting guide for addressing low yield in the nitro reduction step.

References

Technical Support Center: Purification of Crude 2-Fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Fluoro-3-methoxyaniline (CAS: 801282-00-8). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically originate from the synthetic route, which often involves the reduction of a corresponding nitrobenzene derivative. Potential impurities include:

  • Unreacted Starting Materials: Such as 2-fluoro-3-methoxy-nitrobenzene.

  • Intermediates: Partially reduced intermediates from the nitro group reduction.

  • Positional Isomers: Isomers formed during the synthesis of the precursor.

  • Oxidation/Polymerization Products: Anilines are susceptible to air and light, leading to the formation of colored, higher molecular weight impurities.[1]

Q2: My sample of this compound has turned dark brown/red. What is the cause and how can I fix it?

A2: The discoloration of anilines is a common issue caused by aerial oxidation.[1] The amino group is easily oxidized, leading to colored by-products. To decolorize your sample, you can:

  • For Solids: Attempt recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb colored impurities.

  • For Liquids/Oils: Perform vacuum distillation. Distilling over a small quantity of zinc dust can help prevent oxidation during heating.[1] It is also recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1]

Q3: What is the recommended storage condition for purified this compound?

A3: To maintain its purity, this compound should be stored in a cool, dark place under an inert atmosphere, such as nitrogen or argon. Commercial suppliers often recommend storage at 2-8°C. The container should be tightly sealed to prevent exposure to air and moisture.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q: I am having trouble finding a suitable single solvent for the recrystallization of this compound. What should I do?

A: If a single solvent that provides a significant difference in solubility between hot and cold conditions cannot be found, a mixed solvent system is a highly effective alternative. For anilines, an alcohol/water system (e.g., ethanol/water or isopropanol/water) is a common and often successful choice. You dissolve the crude product in a minimal amount of the hot "good" solvent (the alcohol) and then add the hot "poor" solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

Q: My compound is "oiling out" instead of forming crystals during recrystallization. How can I prevent this?

A: "Oiling out" occurs when the solute comes out of solution above its melting point. To prevent this, you can try the following:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Lower Saturation: Reheat the solution and add a small amount of the "good" solvent to slightly decrease the saturation.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Distillation Issues

Q: At what temperature and pressure should I distill this compound?

Q: The product darkens in the distillation flask during heating. What can be done?

A: This is likely due to oxidation at high temperatures. As mentioned earlier, adding a small amount of zinc dust to the distillation flask can help minimize this.[1] Conducting the distillation under a nitrogen or argon atmosphere will also help prevent oxidation.

Column Chromatography Issues

Q: My compound is streaking or tailing on the silica gel column, leading to poor separation. How can I improve this?

A: The basic nature of the aniline group interacts with the acidic silanol groups on the surface of the silica gel, causing tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA), to your eluent system.[1] A concentration of 0.5-1% TEA is typically sufficient to neutralize the acidic sites on the silica and improve peak shape.

Q: I have low recovery of my compound from the column. Where is it going?

A: Low recovery can be due to irreversible adsorption of the basic aniline to the acidic silica gel. Besides adding triethylamine to the eluent, you can consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-rinsing the packed column with the eluent containing triethylamine before loading your sample.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for purifying liquid or low-melting solid this compound from non-volatile impurities.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Zinc dust (optional)

Procedure:

  • Assemble the short-path distillation apparatus and ensure all joints are well-sealed.

  • Place the crude this compound into the distillation flask. Add a stir bar and a small amount of zinc dust (optional).

  • Slowly apply vacuum, ensuring that the initial frothing or bumping is controlled.

  • Once a stable vacuum is achieved, begin heating the distillation flask with stirring.

  • Collect the fraction that distills at a constant temperature. The expected boiling point will depend on the applied pressure (see table below for estimations).

  • Once the desired fraction is collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Estimated Boiling Point Data:

Pressure (mmHg)Estimated Boiling Point (°C)
1085 - 95
1595 - 105
20100 - 110

Note: These are estimated values based on similar compounds and should be used as a guideline.

Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying solid crude this compound.

Materials:

  • Crude this compound

  • Selected solvent system (e.g., isopropanol/water)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Büchner funnel and vacuum flask

  • Activated charcoal (optional)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the hot primary solvent (e.g., isopropanol) to dissolve the solid completely with gentle heating and stirring.

  • If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Heat the solution again and add the hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of the hot primary solvent until the solution is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Solvent System Selection Guide:

SolventPolarityBoiling Point (°C)Suitability
Isopropanol/WaterMixed82 / 100Good potential for mixed-solvent recrystallization.
Ethanol/WaterMixed78 / 100A common choice for anilines.
TolueneLow111Potential for single-solvent recrystallization.
HexaneLow69Likely a poor solvent; can be used as an anti-solvent.
Protocol 3: Purification by Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent system (e.g., Hexane/Ethyl Acetate with 0.5-1% Triethylamine)

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a 9:1 Hexane:Ethyl Acetate mixture with 1% triethylamine. The ideal system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system, collecting fractions. You may use a gradient elution by gradually increasing the polarity (increasing the proportion of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude this compound assess Assess Physical State & Purity crude->assess solid Solid? assess->solid Is it a solid? liquid Liquid/Oil? assess->liquid Is it a liquid/oil? recrystallize Recrystallization solid->recrystallize Yes chromatography Column Chromatography solid->chromatography If recrystallization is insufficient distill Vacuum Distillation liquid->distill Yes liquid->chromatography If distillation is insufficient analyze Analyze Purity (TLC, GC, NMR) recrystallize->analyze distill->analyze chromatography->analyze pure_solid Pure Solid Product pure_liquid Pure Liquid Product analyze->pure_solid Purity Confirmed (Solid) analyze->pure_liquid Purity Confirmed (Liquid)

Caption: Decision workflow for selecting a purification technique.

troubleshooting_discoloration start Crude Product is Discolored (e.g., Brown/Red) cause Likely Cause: Oxidation start->cause is_solid Is the product solid? cause->is_solid is_liquid Is the product a liquid/oil? cause->is_liquid recrystallize Recrystallize is_solid->recrystallize Yes add_charcoal Add Activated Charcoal during Recrystallization recrystallize->add_charcoal For strong coloration storage Store Purified Product Under Inert Atmosphere & Protected from Light recrystallize->storage add_charcoal->storage distill Vacuum Distill is_liquid->distill Yes add_zinc Distill over Zinc Dust distill->add_zinc To prevent oxidation during heating distill->storage add_zinc->storage

Caption: Troubleshooting guide for product discoloration.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-3-methoxyaniline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-Fluoro-3-methoxyaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Reagent Inactivity Use freshly opened or purified reagents. Acylating agents like acetic anhydride can hydrolyze over time. Sulfonyl chlorides can also degrade with moisture.
Suboptimal Temperature The reaction may require heating to proceed at a reasonable rate. Conversely, for highly reactive reagents, cooling may be necessary to prevent side reactions. Systematically vary the temperature (e.g., 0 °C, room temperature, 50 °C, reflux) to find the optimum.
Incorrect Stoichiometry Ensure accurate measurement of starting materials. A slight excess (1.1-1.5 equivalents) of the acylating or sulfonylating agent is often beneficial.
Presence of Moisture Anhydrous conditions are often crucial, as water can react with the derivatizing agent. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Base For reactions that produce acidic byproducts (e.g., HCl from sulfonyl chlorides), a base is required. The choice of base is critical. For acylations, pyridine can serve as both a base and a catalyst. For sulfonylations, a non-nucleophilic base like triethylamine or diisopropylethylamine is often preferred.
Poor Solubility Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent or a co-solvent system.

Issue 2: Formation of Multiple Products or Impurities

Potential Cause Recommended Solution
Over-reaction (Di-acylation/Di-sulfonylation) This can occur if the reaction conditions are too harsh or if an excessive amount of the derivatizing agent is used. Use a controlled amount of the derivatizing agent (closer to 1 equivalent) and monitor the reaction closely by TLC or LC-MS.
Side Reactions The derivatizing agent may react with other functional groups in the molecule, if present. Protecting group strategies may be necessary in such cases.
Degradation of Starting Material or Product Anilines can be sensitive to strong acids, bases, or oxidizing conditions. Ensure the reaction conditions are compatible with the stability of your compound.[1]

Issue 3: Difficulties in Product Purification

Potential Cause Recommended Solution
Co-eluting Impurities Optimize the mobile phase for column chromatography. A different solvent system or a gradient elution may be required to achieve good separation.
Product Streaking on TLC/Column The product may be too polar or acidic/basic. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape.
Difficulty with Crystallization If purification is by recrystallization, screen a variety of solvents and solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
Residual Reagents or Byproducts A liquid-liquid extraction (work-up) before purification can remove many common impurities. For example, washing with a mild acid can remove unreacted aniline and basic impurities, while washing with a mild base can remove acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound? A1: The most common derivatization reactions for the primary amine group of this compound are acylation to form amides (e.g., with acetic anhydride or benzoyl chloride) and sulfonylation to form sulfonamides (e.g., with benzenesulfonyl chloride or p-toluenesulfonyl chloride).

Q2: What are suitable solvents for these derivatization reactions? A2: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetonitrile are commonly used. For acylations with anhydrides, acetic acid can sometimes be used as the solvent.[2]

Q3: Which bases are typically recommended? A3: For acylation with acid chlorides or sulfonylation, a tertiary amine base like triethylamine or pyridine is often used to neutralize the HCl byproduct. Pyridine can also act as a catalyst in acylation reactions.

Q4: How can I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for the this compound starting material should diminish and a new spot for the product should appear. Staining with an appropriate indicator (e.g., potassium permanganate or ninhydrin) can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q5: What are some key safety considerations? A5: this compound and its derivatives may be harmful if swallowed, in contact with skin, or inhaled.[3] Acylating and sulfonylating agents are often corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Fluoro-3-methoxyphenyl)acetamide (Acylation)

This protocol is a general procedure for the N-acetylation of an aniline.

Parameter Value
Starting Material This compound
Reagent Acetic Anhydride
Base/Catalyst Pyridine
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2-4 hours

Methodology:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of pyridine.

  • Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture at room temperature.[4]

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-(2-Fluoro-3-methoxyphenyl)benzenesulfonamide (Sulfonylation)

This protocol is a general procedure for the N-sulfonylation of an aniline.

Parameter Value
Starting Material This compound
Reagent Benzenesulfonyl chloride
Base Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 3-6 hours

Methodology:

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • After the reaction is complete, wash the mixture with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G Troubleshooting Workflow for Low Product Yield start Low or No Product Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents and Stoichiometry Correct? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_moisture Ensure Anhydrous Conditions dry_system Dry Solvents/Glassware Use Inert Atmosphere check_moisture->dry_system No end Improved Yield check_moisture->end Yes reagents_ok->check_conditions Yes optimize_reagents Use Fresh Reagents Adjust Stoichiometry reagents_ok->optimize_reagents No conditions_ok->check_moisture Yes optimize_conditions Systematically Vary Temp, Time, and Solvent conditions_ok->optimize_conditions No optimize_reagents->check_reagents optimize_conditions->check_conditions dry_system->check_moisture

Caption: Troubleshooting workflow for low product yield.

G Experimental Workflow for Acylation dissolve 1. Dissolve this compound and Pyridine in DCM add_reagent 2. Add Acetic Anhydride dissolve->add_reagent react 3. Stir at Room Temperature (2-4h) Monitor by TLC add_reagent->react workup 4. Aqueous Work-up (HCl, NaHCO3, Brine) react->workup isolate 5. Dry and Concentrate workup->isolate purify 6. Purify Product isolate->purify

Caption: Experimental workflow for acylation.

G Experimental Workflow for Sulfonylation dissolve 1. Dissolve Aniline and Triethylamine in DCM Cool to 0 °C add_reagent 2. Add Benzenesulfonyl Chloride dissolve->add_reagent react 3. Stir at RT (3-6h) Monitor by TLC add_reagent->react workup 4. Aqueous Work-up (HCl, Brine) react->workup isolate 5. Dry and Concentrate workup->isolate purify 6. Purify Product isolate->purify

Caption: Experimental workflow for sulfonylation.

References

Common impurities in 2-Fluoro-3-methoxyaniline and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the common impurities encountered in 2-Fluoro-3-methoxyaniline and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities in this compound often stem from its synthesis, which typically involves the reduction of 2-fluoro-3-methoxynitrobenzene. The most prevalent impurities include:

  • Unreacted Starting Material: Residual 2-fluoro-3-methoxynitrobenzene.

  • Intermediates: Partially reduced species such as 2-fluoro-3-methoxynitrosobenzene and N-(2-fluoro-3-methoxyphenyl)hydroxylamine.

  • Positional Isomers: Isomers of this compound that may have formed during the synthesis of the nitro-aromatic precursor.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for quantitative analysis. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.

Q3: What is the typical purity of commercially available this compound?

A3: Commercially available this compound typically has a purity of 98% or higher, as determined by GC or HPLC. However, for demanding applications in pharmaceutical synthesis, further purification may be necessary to remove trace impurities.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments involving this compound, focusing on impurity-related problems.

Problem Potential Cause Recommended Solution
Unexpected side products in subsequent reactions. The starting this compound may contain reactive impurities, such as residual nitro or nitroso compounds, that participate in side reactions.Repurify the this compound using column chromatography or distillation before use. Analyze the purified material by HPLC or GC-MS to confirm the absence of these impurities.
Inconsistent reaction yields or product quality. Variability in the purity of different batches of this compound can lead to inconsistent results.Qualify each new batch of the starting material by a standardized analytical method (e.g., HPLC) to ensure consistent purity and impurity profile before use in large-scale reactions.
Discoloration of the this compound upon storage. Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air and light can accelerate this process.Store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (2-8°C is often recommended).

Impurity Profile and Removal

The following table summarizes common impurities, their likely origin, and recommended methods for their removal.

Impurity Likely Origin Recommended Removal Method
2-fluoro-3-methoxynitrobenzeneIncomplete reduction of the nitro group during synthesis.Column Chromatography: Using a silica gel stationary phase and a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can effectively separate the more polar aniline from the less polar nitro compound.
2-fluoro-3-methoxynitrosobenzeneIntermediate in the reduction of the corresponding nitro compound.Column Chromatography: Similar to the removal of the nitro compound, column chromatography is effective.
N-(2-fluoro-3-methoxyphenyl)hydroxylamineIntermediate in the reduction of the corresponding nitro compound.Aqueous Wash: An acidic wash (e.g., dilute HCl) can protonate the basic aniline, keeping it in the aqueous phase while less basic or neutral impurities like the hydroxylamine may be partially removed with an organic solvent. Subsequent neutralization and extraction will recover the purified aniline. Column Chromatography is also effective.
Positional Isomers (e.g., 4-Fluoro-3-methoxyaniline)Formation during the nitration step of the precursor synthesis.Fractional Distillation (under reduced pressure): If the boiling points of the isomers are sufficiently different. Preparative HPLC or SFC (Supercritical Fluid Chromatography): For challenging separations of closely related isomers.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

Objective: To remove unreacted starting material and intermediate impurities from a crude this compound sample.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial eluent (e.g., 5% ethyl acetate in hexane) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute the more polar this compound.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Analytical Purity Assessment by HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)% A% B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the initial mobile phase composition (90:10 Water:Acetonitrile) to prepare a 1 mg/mL solution.

Analysis:

  • Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Workflow and Decision Making

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, highlighting key decision points for impurity removal.

G cluster_synthesis Synthesis cluster_analysis Analysis & Decision cluster_purification Purification start Starting Material: 2-fluoro-3-methoxynitrobenzene reduction Reduction (e.g., H2/Pd-C, Fe/HCl) start->reduction crude_product Crude Product: This compound + Impurities reduction->crude_product analysis Purity Analysis (HPLC, GC, TLC) crude_product->analysis decision Purity > 98%? analysis->decision purification Purification Required decision->purification No final_product Final Product for Use decision->final_product Yes column Column Chromatography purification->column distillation Distillation purification->distillation recrystallization Recrystallization purification->recrystallization purified_product Purified Product column->purified_product distillation->purified_product recrystallization->purified_product purified_product->final_product

Caption: Workflow for Synthesis, Analysis, and Purification of this compound.

Technical Support Center: Addressing Poor Regioselectivity in Reactions with 2-Fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 2-Fluoro-3-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in reactions involving this versatile substituted aniline. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for key reactions, and frequently asked questions (FAQs) to assist in your experimental design and execution.

Understanding the Challenge: Competing Directing Effects

Poor regioselectivity in reactions with this compound arises from the complex interplay of the directing effects of its three substituents on the aromatic ring. The amino (-NH2) and methoxy (-OCH3) groups are both activating, ortho-, para-directing groups, while the fluorine (-F) atom is a deactivating, yet also ortho-, para-directing group. This confluence of electronic influences can lead to the formation of multiple isomers, reducing the yield of the desired product and complicating purification.

A logical approach to predicting the major product involves assessing the relative activating strengths of the substituents. The amino group is a powerful activator, followed by the methoxy group. The fluorine atom is a deactivator. Therefore, the positions ortho and para to the amino group are the most activated and likely sites for electrophilic attack.

Caption: Logical relationship of directing effects.

Troubleshooting Guide: Electrophilic Aromatic Substitution

Issue 1: Formation of Multiple Isomers in Halogenation

Question: I am attempting to brominate this compound and I am getting a mixture of products. How can I improve the regioselectivity?

Answer: This is a common issue due to the multiple activated positions on the ring. To enhance regioselectivity, consider the following strategies:

  • Protect the Amino Group: The high reactivity of the amino group can be moderated by converting it to an acetamide. This introduces steric bulk, which can favor substitution at the less hindered position, typically para to the protecting group.

  • Choice of Halogenating Agent: Milder halogenating agents, such as N-bromosuccinimide (NBS), may offer better selectivity compared to harsher reagents like bromine in a strong acid.

  • Solvent and Temperature Control: The choice of solvent can influence the distribution of isomers. Running the reaction at lower temperatures often favors the thermodynamically more stable product.

Data from Analogous Compounds:

While specific data for this compound is limited in the literature, we can draw insights from reactions with similar anilines. For instance, the bromination of 2-fluoroaniline has been shown to be highly selective for the 4-position under specific conditions.

Starting MaterialReagentSolventTemperatureMajor ProductYieldReference
2-Fluoroaniline1,3-dibromo-5,5-dimethylhydantoinDMF-34 to -23°C4-Bromo-2-fluoroanilineHigh[1]
2-FluoroanilineBromineMethylene ChlorideRT4-Bromo-2-fluoroaniline97%[2]
Issue 2: Poor Control in Nitration Reactions

Question: My nitration of this compound is giving low yields and a complex mixture of products. What can I do to optimize this reaction?

Answer: Direct nitration of highly activated anilines is often problematic due to over-reaction and oxidation. The following approaches can improve the outcome:

  • Protect the Amino Group: As with halogenation, protecting the amino group as an acetamide is a crucial first step. This prevents the formation of the anilinium ion in the strongly acidic nitration medium, which would act as a meta-director, and it moderates the reactivity of the ring.

  • Control of Nitrating Agent and Conditions: The choice of nitrating agent and reaction conditions is critical. A mixture of nitric acid and sulfuric acid is commonly used, but the temperature must be carefully controlled, typically at low temperatures (e.g., 0-10°C), to prevent runaway reactions and the formation of byproducts.

Data from a Similar System (Continuous Flow Synthesis):

A study on the continuous flow acetylation and nitration of the related 4-fluoro-2-methoxyaniline provides valuable insights into controlling this type of reaction.

StepReagentsSolventTemperatureYieldReference
AcetylationAcetic anhydrideAcetic AcidAmbient-[3]
NitrationFuming Nitric Acid / OleumAcetic Acid20°C82% (over two steps)[3]

G Start Start Protect_Amine Protect_Amine Start->Protect_Amine Electrophilic_Sub Electrophilic_Sub Protect_Amine->Electrophilic_Sub Deprotect Deprotect Electrophilic_Sub->Deprotect End End Deprotect->End

Caption: General workflow for regioselective substitution.

Frequently Asked Questions (FAQs)

Q1: What is the predicted major product for electrophilic aromatic substitution on this compound?

A1: The amino group is the strongest activating group, so substitution is most likely to occur at the positions ortho and para to it. The para position (C-5) is blocked. The two ortho positions are C-1 (already substituted with the amino group) and C-6. Therefore, the most likely position for electrophilic attack is the C-6 position . The C-4 position is also activated by the methoxy group (ortho) and the amino group (para), making it another potential site of substitution. The fluorine at C-2 will have a lesser directing influence.

Q2: How can I favor substitution at the C-4 versus the C-6 position?

A2: Selectivity between these two positions can be challenging.

  • Steric Hindrance: The C-6 position is less sterically hindered than the C-4 position, which is flanked by the methoxy and fluoro groups. Using bulkier electrophiles may favor substitution at the C-6 position.

  • Protecting Group Strategy: A bulky protecting group on the amine will further increase steric hindrance around the C-6 position, potentially favoring substitution at the C-4 position.

Q3: Are there alternatives to protecting the amino group?

A3: While protection is the most common and effective strategy, some newer methods aim for direct, regioselective reactions on unprotected anilines. For example, the use of copper halides in ionic liquids has shown high regioselectivity for the para-halogenation of various anilines, although this has not been specifically reported for this compound.[4]

Q4: What about Friedel-Crafts reactions with this compound?

A4: Friedel-Crafts reactions on anilines are generally problematic. The lone pair on the nitrogen of the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Therefore, protection of the amino group as an amide is essential before attempting a Friedel-Crafts reaction. The amide is still an ortho-, para-director but is less basic and will not coordinate as strongly with the Lewis acid.

Experimental Protocols

Protocol 1: Protection of this compound as an Acetanilide (General Procedure)

This protocol is a standard procedure for the protection of anilines.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Water

  • Ice

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into a beaker of ice water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product in a vacuum oven.

Protocol 2: Regioselective Bromination of a Protected Aniline (Adapted from a similar procedure)

This protocol is adapted from a procedure for the bromination of 2-fluoroaniline and should be optimized for N-(2-fluoro-3-methoxyphenyl)acetamide.[1]

Materials:

  • N-(2-fluoro-3-methoxyphenyl)acetamide

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Dimethylformamide (DMF)

  • Dry Ice/acetone bath

  • Water

  • Methylene chloride

Procedure:

  • In a round-bottom flask, dissolve N-(2-fluoro-3-methoxyphenyl)acetamide (1.0 eq) in DMF.

  • Cool the solution to between -30°C and -20°C using a Dry Ice/acetone bath.

  • In a separate flask, dissolve DBDMH (0.5 eq) in DMF.

  • Add the DBDMH solution dropwise to the cooled acetamide solution over a period of about one hour, maintaining the low temperature.

  • Stir the reaction mixture at this temperature for an additional 2 hours.

  • Quench the reaction by pouring it into ice water.

  • Extract the product with methylene chloride.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

G cluster_0 Troubleshooting Workflow Start Poor Regioselectivity Protect Is the amino group protected? Protect_Yes Yes Protect_No No Protect_Action Protect the amino group (e.g., as an acetamide) Conditions Are reaction conditions optimized? Conditions_Yes Yes Conditions_No No Conditions_Action Optimize: - Temperature (lower) - Solvent - Reagent choice (milder/bulkier) Characterize Analyze isomer ratio (GC-MS, NMR) End Improved Selectivity

Caption: Decision-making workflow for improving regioselectivity.

This technical support center provides a starting point for addressing regioselectivity challenges with this compound. Given the limited specific data for this exact substrate, careful optimization and analysis based on the principles and analogous data provided here will be key to successful and selective synthesis.

References

Stability issues of 2-Fluoro-3-methoxyaniline under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-3-methoxyaniline (CAS: 801282-00-8). This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and ensuring the integrity of their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store the compound in a tightly sealed container in a dark place under an inert atmosphere. The optimal storage temperature is between 2-8°C.

Q2: What are the known incompatibilities for this compound?

A2: Based on the general reactivity of anilines, this compound is likely incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2] Contact with these substances can lead to vigorous reactions and decomposition. Exposure to air may also cause gradual degradation, often indicated by a color change.[2]

Q3: My sample of this compound has changed color. What does this indicate?

A3: A change in color, often to a darker shade, typically indicates degradation of the compound. The aniline functional group is susceptible to oxidation, which can form colored impurities.[3] If you observe a color change, it is advisable to verify the purity of the material before use.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the stability of this compound.[3] This method should be validated to ensure it can separate the parent compound from any potential degradation products. Forced degradation studies are crucial for developing and validating such a method.[3][4][5]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Action
Discoloration of solid material (e.g., turning brown) Oxidation of the aniline group due to exposure to air and/or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Before use, consider purifying the material if the discoloration is significant.
Low yield or unexpected byproducts in a reaction Degradation of this compound under the reaction conditions (e.g., high temperature, strong acidity/basicity).Optimize reaction conditions by lowering the temperature, using milder reagents, or reducing the reaction time. Consider protecting the aniline group if it is not the intended site of reaction.
Inconsistent experimental results Variable purity of the starting material due to degradation during storage.Always use a fresh sample or verify the purity of the stored material using an appropriate analytical technique (e.g., HPLC, NMR) before each experiment.
Reaction mixture turns dark upon addition of the aniline Oxidation of the aniline.Degas the solvent before use and conduct the reaction under an inert atmosphere.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[4][6]

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Add 0.1 M hydrochloric acid and heat at 60°C.

    • Base Hydrolysis: Add 0.1 M sodium hydroxide and heat at 60°C.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80°C).

    • Photostability: Expose a solution to a calibrated light source (e.g., UV-Vis).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

  • Peak Purity and Mass Balance: Perform peak purity analysis for the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.

Below is a diagram illustrating the general workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis stock->acid Expose to base Base Hydrolysis stock->base Expose to oxidation Oxidation stock->oxidation Expose to thermal Thermal stock->thermal Expose to photo Photolysis stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Studies.

Data Presentation

The following table can be used to summarize the results from forced degradation studies.

Stress Condition Duration (hours) Assay of this compound (%) Number of Degradants Major Degradant (% Area)
Acid Hydrolysis (0.1 M HCl, 60°C) 0
2
6
12
24
Base Hydrolysis (0.1 M NaOH, 60°C) 0
2
6
12
24
Oxidation (3% H₂O₂, RT) 0
2
6
12
24
Thermal (80°C) 0
2
6
12
24
Photostability 0
2
6
12
24

Plausible Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions. The aniline group is susceptible to oxidation, and the methoxy group could undergo hydrolysis.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent This compound nitroso Nitroso Derivative parent->nitroso [O] polymer Polymeric Species parent->polymer Oxidative Coupling hydroxyl 2-Fluoro-3-aminophenol parent->hydroxyl H⁺/OH⁻ nitro Nitro Derivative nitroso->nitro [O]

Caption: Plausible Degradation Pathways.

References

Technical Support Center: Scaling Up 2-Fluoro-3-methoxyaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of 2-Fluoro-3-methoxyaniline. The information is designed to address common challenges encountered during the scale-up of synthesis, ensuring efficient, safe, and high-purity production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on potential causes and actionable solutions.

Issue 1: Low Product Yield

  • Symptoms: The isolated yield of this compound is significantly lower than expected based on small-scale experiments.

  • Potential Causes & Solutions:

Potential CauseSuggested Solutions
Incomplete Reaction - Optimize Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to ensure it has gone to completion before work-up. - Increase Temperature: Gradually increase the reaction temperature in small increments, while monitoring for impurity formation. - Reagent Stoichiometry: Ensure accurate stoichiometry of all reactants. A slight excess of a key reagent may be required at scale.
Suboptimal Mixing - Improve Agitation: Inefficient mixing can lead to localized concentration gradients. Ensure the reactor's agitation speed and impeller design are suitable for the reaction volume and viscosity.
Product Degradation - Control Exotherms: Some synthetic steps may be exothermic. Implement appropriate cooling and monitoring to prevent temperature spikes that could degrade the product. - Minimize Reaction Time: Once the reaction is complete, proceed with the work-up and purification promptly to avoid degradation.

Issue 2: High Impurity Profile

  • Symptoms: Analytical data (e.g., HPLC, GC-MS) reveals the presence of significant impurities in the final product.

  • Potential Causes & Solutions:

Potential CauseSuggested Solutions
Formation of Regioisomers - Control Reaction Temperature: The regioselectivity of aromatic substitutions can be highly temperature-dependent. Maintain a consistent and optimized temperature throughout the reaction. - Choice of Reagents: The choice of reagents can influence the formation of isomers. Evaluate alternative reagents if regioisomer formation is a persistent issue.
Over-alkylation/Side Reactions - Stoichiometric Control: Carefully control the stoichiometry of alkylating agents to minimize the formation of di- or tri-substituted byproducts. - Protecting Groups: In multi-step syntheses, consider the use of protecting groups to prevent unwanted side reactions on the aniline functional group.
Impurities in Starting Materials - Quality Control: Ensure the purity of all starting materials and reagents through rigorous quality control before use.
Product Oxidation - Inert Atmosphere: Aniline derivatives can be susceptible to oxidation. Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves the multi-step synthesis starting from a readily available substituted nitrobenzene. A generalized pathway is outlined below.

start Substituted Nitrobenzene step1 Introduction of Methoxy Group start->step1 Methoxide source (e.g., Sodium Methoxide) step2 Introduction of Fluoro Group (e.g., Sandmeyer reaction) step1->step2 step3 Reduction of Nitro Group step2->step3 e.g., SnCl2/HCl or H2/Pd-C product This compound step3->product cluster_synthesis Synthesis Stage Raw Materials Raw Materials Reaction Reaction Raw Materials->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product Low Yield Low Yield Incomplete Reaction Incomplete Reaction Incomplete Reaction->Low Yield Degradation Degradation Degradation->Low Yield Poor Mixing Poor Mixing Poor Mixing->Low Yield High Impurity High Impurity Side Reactions Side Reactions Side Reactions->High Impurity Starting Material Impurities Starting Material Impurities Starting Material Impurities->High Impurity Oxidation Oxidation Oxidation->High Impurity

How to prevent the oxidation of 2-Fluoro-3-methoxyaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-3-methoxyaniline

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from a colorless/light yellow to a brown or reddish hue. What happened?

A1: The discoloration of this compound is a common indicator of oxidation.[1] Like many anilines, the amino group is susceptible to air oxidation, which leads to the formation of colored impurities and polymeric byproducts. This process can be accelerated by exposure to light and elevated temperatures.

Q2: What are the primary factors that cause the oxidation of this compound?

A2: The main factors contributing to the oxidation of this compound are:

  • Oxygen: Direct contact with air provides the oxygen necessary for the oxidation of the amine functional group.

  • Light: UV and visible light can provide the energy to initiate and accelerate oxidative degradation pathways.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Moisture: The presence of water can facilitate certain oxidative reactions.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates should be avoided.[1]

Q3: What is the recommended procedure for short-term storage of this compound?

A3: For short-term storage, this compound should be kept in a tightly sealed container in a cool, dark, and dry place.[1] A refrigerator set at 2-8°C is a suitable location.[2] It is crucial to minimize the headspace in the container and to ensure the cap is securely fastened after each use.

Q4: For long-term storage, what additional precautions should I take?

A4: For long-term storage, it is highly recommended to store this compound under an inert atmosphere.[1] This involves replacing the air in the container with an inert gas such as argon or nitrogen. This can be achieved by using specialized storage containers like Sure/Seal™ bottles or by storing the compound in a glovebox or a desiccator that has been purged with an inert gas.

Q5: Can I use antioxidants to prevent the oxidation of this compound?

A5: While antioxidants are used to stabilize various organic compounds, their use with reactive intermediates like this compound requires careful consideration. The antioxidant should not interfere with downstream synthetic steps. Common types of antioxidants for organic materials include hindered phenols (like BHT) and aromatic amines.[3][4] However, the compatibility of any antioxidant must be verified for your specific application. For high-purity applications in research and development, storage under an inert atmosphere is the preferred method over the addition of stabilizers.

Troubleshooting Guides

Issue: Discoloration Observed Upon Receipt of the Compound

  • Possible Cause: The compound may have been exposed to air, light, or heat during transit.

  • Solution: Contact the supplier immediately and provide the lot number and details of the observed discoloration. Do not use the compound if its purity is critical for your experiment, as the colored impurities may affect your reaction's outcome.

Issue: The Compound Discolors Rapidly After Opening the Container

  • Possible Cause: The storage and handling procedures are not adequately protecting the compound from air and light.

  • Solution:

    • Review your handling procedures. Are you opening the container in the open air for extended periods?

    • Minimize the time the container is open to the atmosphere.

    • Consider transferring the compound to smaller vials for daily use to avoid repeated exposure of the main stock.

    • Implement inert atmosphere handling techniques as described in the Experimental Protocols section below.

Issue: Inconsistent Results in Experiments Using this compound

  • Possible Cause: The purity of the this compound may be compromised due to oxidation, leading to the presence of impurities that interfere with the reaction.

  • Solution:

    • Assess the purity of your this compound stock using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • If the purity is below the required specification, consider purifying the material (e.g., by column chromatography or recrystallization) if feasible, or purchase a new, high-purity batch.

    • Ensure that the purified or new material is stored under the recommended conditions to prevent future degradation.

Data Presentation

Table 1: Illustrative Stability of Aromatic Amines Under Various Storage Conditions

Storage ConditionTemperature (°C)AtmosphereLight ExposureExpected Purity after 6 Months (Illustrative)
Recommended 2-8 Inert (Argon/Nitrogen) Dark >98%
Sub-optimal2-8AirDark95-98%
Room Temperature20-25Inert (Argon/Nitrogen)Dark90-95%
Room Temperature20-25AirDark<90%
Room Temperature20-25AirAmbient LightSignificant degradation, noticeable discoloration

Note: This data is illustrative and based on general knowledge of aniline stability. Actual stability will vary.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for Purity Assessment of this compound

This protocol provides a general framework for a reversed-phase HPLC method to assess the purity of this compound and detect degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Protocol 2: Handling and Weighing of this compound in a Glovebox

A glovebox provides an inert atmosphere, ideal for handling air-sensitive solids.

  • Preparation: Ensure the glovebox has a stable inert atmosphere (e.g., <1 ppm O₂ and H₂O). Place a clean, dry weighing boat, spatula, and a tared vial with a screw cap into the glovebox antechamber.

  • Purging: Cycle the antechamber by evacuating and backfilling with inert gas at least three times.

  • Transfer: Move the items from the antechamber into the main glovebox chamber.

  • Weighing: Open the container of this compound inside the glovebox. Using the spatula, transfer the desired amount of the solid to the weighing boat on a balance inside the glovebox.

  • Packaging: Carefully transfer the weighed solid into the tared vial and securely seal the cap.

  • Removal: Place the sealed vial back into the antechamber, and after purging, remove it from the glovebox.

Protocol 3: Handling of this compound using a Schlenk Line

For laboratories without a glovebox, a Schlenk line can be used to handle air-sensitive solids.

  • Setup: Place the desired amount of this compound in a Schlenk flask.

  • Purging: Connect the Schlenk flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Dissolution/Reaction: A solvent can be added to the flask via a cannula or a gas-tight syringe under a positive pressure of inert gas to prepare a solution for reaction.

Visualizations

Oxidation_Prevention_Workflow cluster_storage Storage cluster_handling Handling Store_Cool Store in a Cool Location (2-8°C) Stable_Compound Stable, High-Purity Compound Store_Cool->Stable_Compound Store_Dark Store in the Dark Store_Dark->Stable_Compound Inert_Atmosphere Store Under Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Stable_Compound Use_Glovebox Use a Glovebox Use_Glovebox->Stable_Compound Use_Schlenk_Line Use a Schlenk Line Use_Schlenk_Line->Stable_Compound Minimize_Exposure Minimize Exposure Time to Air Minimize_Exposure->Stable_Compound Compound This compound Oxidation Oxidation (Discoloration, Impurity Formation) Compound->Oxidation Exposure to Air, Light, Heat

Caption: Workflow for preventing the oxidation of this compound.

Decision_Tree Start Is the this compound discolored? Check_Purity Check Purity via HPLC Start->Check_Purity Yes Use_Compound Proceed with Experiment Start->Use_Compound No Purity_OK Is Purity >98%? Check_Purity->Purity_OK Purity_OK->Use_Compound Yes Purify_or_Discard Purify if Possible or Obtain New Stock Purity_OK->Purify_or_Discard No Review_Storage Review Storage and Handling Procedures Purify_or_Discard->Review_Storage

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quality Control of 2-Fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of key intermediates like 2-Fluoro-3-methoxyaniline is paramount for the integrity of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of common analytical methods for the quality control of this compound, offering insights into their performance characteristics and detailed experimental protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method for the quality control of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of aromatic amines, which are structurally similar to the target compound.

ParameterHPLC-UVGC-FIDGC-MS
**Linearity (R²) **> 0.999[1][2][3]> 0.999[4]> 0.999[5][6]
Accuracy (% Recovery) 87.5 - 101.4%[2][3]Typically 90-110%76 - 98%[6]
Precision (% RSD) < 3%[1][2][3]< 15%[7]< 8%[6]
Limit of Detection (LOD) 0.5 ng/mL[1][8]~1-10 ng/mL0.9 - 50 pg/L[5]
Limit of Quantification (LOQ) 2 ng/mL[1][8]~5-30 ng/mL0.04 mg/kg[6]

Experimental Workflow

The general workflow for the quality control analysis of this compound involves several key stages from sample receipt to final data analysis and reporting.

Quality Control Workflow for this compound cluster_0 Sample Handling cluster_1 Analytical Instrumentation cluster_2 Data Analysis and Reporting SampleReceipt Sample Receipt and Login SamplePreparation Sample Preparation (e.g., Dissolution, Dilution) SampleReceipt->SamplePreparation ChromatographicSeparation Chromatographic Separation (HPLC or GC) SamplePreparation->ChromatographicSeparation Detection Detection (UV, FID, or MS) ChromatographicSeparation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing and Integration DataAcquisition->DataProcessing ResultCalculation Result Calculation and Quantification DataProcessing->ResultCalculation ReportGeneration Report Generation ResultCalculation->ReportGeneration

Figure 1: A generalized experimental workflow for the quality control of this compound.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for similar aromatic amines and can be adapted and validated for specific laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine purity assessment and quantification of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol:Water (60:40, v/v).[9] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm[9]

    • Mobile Phase: Methanol:Water (60:40, v/v)[9]

    • Flow Rate: 1.0 mL/min[9]

    • Column Temperature: 30 °C[9]

    • Detection Wavelength: 254 nm[9]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on the retention time of the reference standard. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity, making it ideal for impurity profiling and trace-level analysis.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary GC column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane).[10]

  • Data acquisition and processing software.

Reagents:

  • Methylene chloride or other suitable solvent (GC grade)

  • This compound reference standard

  • (Optional) Derivatizing agent (e.g., acetic anhydride or trifluoroacetic anhydride)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methylene chloride. Prepare a series of working standard solutions by dilution.

  • Sample Preparation: Dissolve the this compound sample in methylene chloride to a concentration within the calibration range.

  • (Optional) Derivatization: For improved peak shape and thermal stability, derivatization may be employed. A common procedure involves reacting the aniline with an acylating agent like acetic anhydride in the presence of a catalyst.

  • GC-MS Conditions:

    • Column: 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 40-400 amu or Selected Ion Monitoring (SIM) for target ions.

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Quantification: Identify this compound by its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion and a calibration curve generated from the standard solutions.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quality control of this compound. HPLC-UV is a robust and reliable method for routine purity analysis and assay. GC-MS, with its superior sensitivity and selectivity, is the preferred method for identifying and quantifying trace impurities. The choice between these methods will be guided by the specific analytical requirements of the drug development process. Proper method validation is crucial to ensure the accuracy and reliability of the analytical results.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 2-Fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2-Fluoro-3-methoxyaniline is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. While a specific validated method for this exact analyte is not widely published, the protocols and data presented are based on established methods for structurally similar halogenated anilines and serve as a robust starting point for method development and validation.[1]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for a broad range of compounds, including those that are non-volatile or thermally sensitive.[1][2] Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is a powerful alternative, especially for volatile and thermally stable compounds.[2][3] The choice between these methods depends on the specific impurity profile of this compound, which may include starting materials, by-products from synthesis, or degradation products.[1]

Data Presentation

The following table summarizes the key performance attributes of a proposed Reversed-Phase HPLC (RP-HPLC) method compared to a typical GC-MS method for the analysis of substituted anilines.

ParameterHPLC with UV/DAD DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[1]
Typical Analytes Wide range of non-volatile and thermally labile compounds.[2][4]Volatile and thermally stable compounds.[2][3]
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Mobile Phase/Carrier Gas Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).Inert gas such as Helium or Nitrogen.[3]
Detection UV/Diode Array Detector (DAD) at a wavelength such as 254 nm.Mass Spectrometer (MS), often in Electron Ionization (EI) mode.[1]
Sensitivity High, with Limits of Detection (LOD) and Quantitation (LOQ) often in the ng/mL range. For similar compounds, LOQs can range from 0.0778 to 0.2073 µg/mL.[5]Very high, especially in Selected Ion Monitoring (SIM) mode.[1]
Impurity Identification Tentative identification by retention time and UV spectrum. Definitive identification requires coupling with a mass spectrometer (LC-MS).[1]High-confidence identification through mass spectral library matching.[1]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for polar analytes to improve volatility and peak shape.[6][7]
Analysis Time Typically 15-30 minutes per sample.[1]Typically 15-30 minutes per sample.[1]

Experimental Protocols

The following are detailed, representative protocols that can be adapted and optimized for the purity analysis of this compound.

Proposed RP-HPLC Method

This method is designed for the routine purity analysis and quantification of this compound and its potential non-volatile impurities.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

5. Data Analysis:

  • Calculate the purity of the sample using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Alternative GC-MS Method

This method is suitable for the identification and quantification of volatile impurities and can serve as a confirmatory technique.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

2. Chemicals and Reagents:

  • Methylene chloride or other suitable volatile solvent (GC grade).

  • This compound reference standard.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), if necessary.

3. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

4. Sample Preparation:

  • Dissolve the sample in methylene chloride to a concentration of approximately 1 mg/mL. If derivatization is required to improve the chromatography of the polar aniline, an appropriate protocol should be followed.

5. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by creating a calibration curve with reference standards.

Mandatory Visualizations

The following diagrams illustrate the workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample & Reference Standard dissolve Dissolve in Diluent (e.g., ACN/Water) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV/DAD Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Caption: Logical diagram for selecting an analytical method.

References

A Comparative Guide to the Reactivity of 2-Fluoro-3-methoxyaniline and 4-Fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two constitutional isomers: 2-Fluoro-3-methoxyaniline and 4-Fluoro-3-methoxyaniline. Understanding the nuanced differences in their reactivity is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines their electronic properties, predicted reactivity in key chemical transformations, and detailed experimental protocols for their comparative analysis.

Introduction

This compound and 4-Fluoro-3-methoxyaniline are valuable building blocks in medicinal chemistry and materials science. The strategic placement of the fluoro and methoxy substituents on the aniline ring significantly influences the electron density distribution, thereby dictating the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic and nucleophilic attack. This guide will delve into these differences, providing a theoretical framework and practical methodologies for their comparative evaluation.

Physicochemical and Predicted Electronic Properties

The relative positions of the electron-withdrawing fluorine atom and the electron-donating methoxy group create distinct electronic environments for each isomer. These differences are reflected in their predicted basicity (pKa) and the electronic influence of their substituents, which can be estimated using Hammett constants.

PropertyThis compound4-Fluoro-3-methoxyanilineData Source
Molecular Formula C₇H₈FNOC₇H₈FNO-
Molecular Weight 141.14 g/mol 141.14 g/mol -
Predicted pKa ~3.94.23 ± 0.10[1]
CAS Number 801282-00-864465-53-8[2][3]

The predicted higher pKa of 4-Fluoro-3-methoxyaniline suggests that its conjugate acid is less acidic, and therefore, the aniline itself is a stronger base than this compound. This is attributed to the positioning of the electron-donating methoxy group para to the fluorine, which can partially mitigate the electron-withdrawing effect of the fluorine on the amino group through resonance.

Theoretical Reactivity Comparison

The electronic properties of the substituents on the aniline ring govern its reactivity in various chemical transformations.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the amino group is a strong activating, ortho-, para-directing group. The overall reactivity is modulated by the interplay of the activating methoxy group and the deactivating fluoro group.

G cluster_0 This compound cluster_1 4-Fluoro-3-methoxyaniline a Amino group directs ortho and para b Fluorine (ortho to NH2) is deactivating (-I > +M) a->b c Methoxy (meta to NH2) has a weaker activating effect a->c d Overall: Moderately reactive, substitution likely at C4 and C6 b->d c->d e Amino group directs ortho and para f Methoxy (ortho to NH2) is activating (+M > -I) e->f g Fluorine (meta to NH2) is deactivating e->g h Overall: More reactive, substitution favored at C2 and C6 f->h g->h

Predicted EAS reactivity pathways.

Prediction: 4-Fluoro-3-methoxyaniline is predicted to be more reactive towards electrophiles than this compound. The methoxy group in the ortho position to the amino group in the 4-fluoro isomer strongly activates the ring towards substitution at the available ortho and para positions.

Nucleophilic Aromatic Substitution

The amino group of anilines can act as a nucleophile in reactions such as acylation, alkylation, and transition metal-catalyzed cross-coupling reactions. The nucleophilicity of the nitrogen atom is directly related to its electron density.

G cluster_0 This compound cluster_1 4-Fluoro-3-methoxyaniline a Fluorine (ortho) strongly withdraws electron density from NH2 c Lower electron density on Nitrogen a->c b Methoxy (meta) has a weaker donating effect on NH2 b->c d Less Nucleophilic c->d e Methoxy (ortho) donates electron density to NH2 g Higher electron density on Nitrogen e->g f Fluorine (meta) has a weaker withdrawing effect on NH2 f->g h More Nucleophilic g->h

Factors influencing amino group nucleophilicity.

Prediction: 4-Fluoro-3-methoxyaniline is predicted to be a stronger nucleophile than this compound due to the greater electron-donating influence of the ortho-methoxy group on the amino nitrogen.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of these two isomers, the following experimental protocols are proposed. These are generalized procedures that should be optimized for specific laboratory conditions.

Experiment 1: Comparative Acylation to Assess Nucleophilicity

This experiment aims to quantify the relative nucleophilicity of the amino group by comparing the reaction rates of acylation with a standard acylating agent.

G start Prepare equimolar solutions of anilines and acylating agent react Initiate parallel reactions at constant temperature start->react quench Quench aliquots at timed intervals react->quench analyze Analyze by HPLC or GC-MS to determine reactant consumption quench->analyze compare Compare reaction rates analyze->compare

Workflow for comparative acylation.

Materials:

  • This compound

  • 4-Fluoro-3-methoxyaniline

  • Acetic anhydride (or other suitable acylating agent)

  • A non-nucleophilic base (e.g., triethylamine or DIPEA)

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)

  • Internal standard for quantitative analysis (e.g., dodecane)

Procedure:

  • Prepare two separate reaction flasks, each containing an equimolar solution of one of the aniline isomers and the internal standard in the chosen solvent.

  • To each flask, add an equimolar amount of the non-nucleophilic base.

  • Initiate the reactions simultaneously by adding an equimolar amount of the acylating agent to each flask.

  • Maintain the reactions at a constant temperature (e.g., 25 °C) with stirring.

  • At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture and quench it (e.g., with a dilute aqueous acid solution).

  • Extract the quenched aliquots with a suitable organic solvent.

  • Analyze the organic extracts by HPLC or GC-MS to determine the concentration of the remaining aniline isomer relative to the internal standard.

  • Plot the concentration of each aniline isomer versus time to determine the initial reaction rates.

Expected Outcome: The reaction with 4-Fluoro-3-methoxyaniline is expected to proceed at a faster rate, indicating its higher nucleophilicity.

Experiment 2: Competitive Electrophilic Bromination

This experiment will determine the relative reactivity and regioselectivity of the two isomers towards an electrophile in a competitive setting.

Materials:

  • Equimolar mixture of this compound and 4-Fluoro-3-methoxyaniline

  • N-Bromosuccinimide (NBS)

  • Polar aprotic solvent (e.g., Acetonitrile)

Procedure:

  • Prepare a solution containing an equimolar mixture of both aniline isomers in the chosen solvent.

  • Cool the solution to 0 °C.

  • Slowly add a sub-stoichiometric amount of NBS (e.g., 0.5 equivalents relative to the total moles of anilines) to the solution with stirring.

  • Allow the reaction to proceed for a set period (e.g., 1 hour).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the products with an organic solvent.

  • Analyze the product mixture by ¹H NMR and GC-MS to determine the ratio of the brominated products of each isomer and identify the positions of bromination.

Expected Outcome: It is anticipated that 4-Fluoro-3-methoxyaniline will be preferentially brominated, and the major products will be the result of substitution at the positions ortho and para to the amino group that are most activated.

Conclusion

Based on theoretical principles, 4-Fluoro-3-methoxyaniline is predicted to be the more reactive isomer in both electrophilic aromatic substitutions and reactions where the amino group acts as a nucleophile. This is primarily due to the favorable electronic contribution of the ortho-methoxy group relative to the amino functionality. The provided experimental protocols offer a framework for the empirical validation of these predictions. For researchers and professionals in drug development, a thorough understanding of these reactivity differences is paramount for the rational design of synthetic routes and the development of novel molecular entities.

References

Characterization of 2-Fluoro-3-methoxyaniline Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount for understanding their chemical behavior and biological activity. This guide provides a comprehensive comparison of the crystallographic and physicochemical properties of aniline derivatives structurally related to 2-Fluoro-3-methoxyaniline. Due to the limited availability of public crystallographic data for this compound itself, this document leverages data from analogous compounds—2-fluoroaniline, 3-methoxyaniline, and 4-methoxyaniline (p-anisidine)—to offer a predictive and comparative framework for researchers.

This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols for both the synthesis and X-ray crystallographic analysis of this compound derivatives, alongside a comparative analysis with closely related molecules.

Comparative Analysis of Aniline Derivatives

The introduction of fluoro- and methoxy- substituents to the aniline scaffold can significantly influence the resulting compound's crystal packing, intermolecular interactions, and overall solid-state architecture. The following table summarizes key crystallographic and physical properties of relevant aniline derivatives to provide a basis for comparison.

Property2-Fluoroaniline3-Methoxyaniline4-Methoxyaniline (p-Anisidine)This compound (Predicted)
Molecular Formula C₆H₆FN[1]C₇H₉NO[2]C₇H₉NOC₇H₈FNO
Molecular Weight 111.12 g/mol [1]123.15 g/mol 123.15 g/mol 141.14 g/mol
Crystal System OrthorhombicNot availableMonoclinicTo be determined
Space Group PnmaNot availableP2₁/nTo be determined
Boiling Point 182-183 °C251 °C[3]243 °CNot available
Melting Point -29 °C-1 °C[3]57.2 °CNot available
Key Structural Features Planar aniline ring, potential for N-H···F hydrogen bonding.Amine and methoxy groups influence electronic properties.Methoxy group at the para position influences symmetry.Potential for intramolecular hydrogen bonding between the amino and methoxy groups, and intermolecular N-H···F and N-H···O interactions.

Experimental Workflow

The overall process for the synthesis and characterization of this compound derivatives can be visualized as a sequential workflow, from the initial synthesis and purification to the final structural elucidation by X-ray crystallography.

G Experimental Workflow for Characterization of this compound Derivatives cluster_synthesis Synthesis and Purification cluster_crystal_growth Crystal Growth cluster_characterization Characterization Synthesis Synthesis of Derivative Purification Purification by Recrystallization/Chromatography Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Xray_Diffraction Single-Crystal X-ray Diffraction Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution and Refinement Xray_Diffraction->Structure_Solution Data_Analysis Crystallographic Data Analysis Structure_Solution->Data_Analysis

Caption: Workflow from synthesis to crystallographic analysis.

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis are crucial for obtaining high-quality, reproducible results.

Synthesis of a this compound Derivative

A general method for the synthesis of a substituted aniline, such as an N-acylated derivative of this compound, is provided below. This protocol is based on established methods for the acylation of anilines.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • An acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the non-nucleophilic base (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain the purified derivative.

Single-Crystal X-ray Crystallography

The following protocol outlines the general steps for the characterization of a small organic molecule by single-crystal X-ray diffraction.[4][5]

1. Crystal Growth:

  • High-quality single crystals are essential for accurate crystallographic analysis.

  • Slow evaporation of a saturated solution of the purified compound is a common technique. Suitable solvents include ethanol, methanol, ethyl acetate, or a mixture of solvents.

  • Other methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant solvent is slowly diffused into a solution of the compound.

2. Crystal Mounting:

  • Carefully select a well-formed, single crystal with sharp edges and no visible defects under a microscope.

  • Mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

3. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • A beam of monochromatic X-rays is directed at the crystal.

  • The crystal is rotated, and the diffraction pattern is collected on a detector.[4]

  • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data to improve the accuracy of atomic coordinates, bond lengths, and bond angles.

5. Data Analysis and Visualization:

  • The final refined structure provides detailed three-dimensional information about the molecule's conformation, stereochemistry, and intermolecular interactions.

  • Crystallographic software is used to visualize the structure and analyze geometric parameters and packing arrangements in the crystal lattice.

By following these protocols and utilizing the comparative data presented, researchers can effectively characterize novel this compound derivatives and gain valuable insights into their solid-state structures, which is a critical step in the development of new pharmaceutical agents and advanced materials.

References

A Comparative Guide to the Quantification of 2-Fluoro-3-methoxyaniline: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 2-Fluoro-3-methoxyaniline is crucial for ensuring the quality, safety, and efficacy of final pharmaceutical products. This guide provides an objective comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a Gas Chromatography-Mass Spectrometry (GC-MS) alternative for the quantification of this compound. This comparison is supported by detailed experimental protocols and expected performance data based on established methodologies for similar aniline derivatives.

Comparison of Analytical Methods

The choice of an analytical technique for the quantification of this compound depends on factors such as required sensitivity, sample matrix, and available instrumentation. Both LC-MS/MS and GC-MS offer high selectivity and sensitivity, making them suitable for trace-level analysis.

ParameterLC-MS/MSGC-MS
Principle Separation based on differential partitioning between a stationary and mobile liquid phase, followed by mass-based detection.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds. No derivatization is typically required for anilines.Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility and peak shape of anilines.[1]
Sensitivity Generally offers high sensitivity, reaching picogram (pg) to femtogram (fg) levels.High sensitivity, particularly with selected ion monitoring (SIM).
Selectivity Excellent selectivity is achieved through Multiple Reaction Monitoring (MRM).[2]High selectivity, especially with mass spectral libraries for peak identification.
Matrix Effects Can be susceptible to ion suppression or enhancement from co-eluting matrix components.[3]Less prone to matrix effects compared to ESI-LC-MS/MS, but matrix components can affect the inlet and column.
Throughput High throughput is achievable with modern UPLC systems and rapid gradient methods.[3]Can have longer run times depending on the temperature program.

Experimental Protocols

Detailed methodologies for the proposed LC-MS/MS method and a comparative GC-MS method are provided below.

Validated LC-MS/MS Method (Proposed)

This proposed method is adapted from established LC-MS/MS methodologies for the analysis of related aromatic amines and other small molecules in various matrices.[4][5]

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • For analysis in a matrix (e.g., reaction mixture, biological sample), a protein precipitation or liquid-liquid extraction step may be necessary.

2. Chromatographic Conditions:

  • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is a common choice.[2]

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid.[2]

    • B: Acetonitrile or methanol with 0.1% formic acid.[3]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for anilines.[6]

  • MRM Transitions: The precursor ion would be the protonated molecule [M+H]⁺ of this compound (C₇H₈FNO, MW: 141.15). Product ions would be determined by infusing a standard solution and performing a product ion scan. Two transitions are typically monitored for quantification and confirmation.[2]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on general protocols for the analysis of aniline derivatives by GC.[1][7]

1. Sample Preparation:

  • Prepare stock and calibration standards in a volatile solvent like methylene chloride or ethyl acetate.

  • Derivatization with a suitable agent (e.g., trifluoroacetic anhydride) may be performed to improve the volatility and chromatographic performance of the aniline.

2. GC-MS Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.[8]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.[9]

  • Carrier Gas: Helium at a constant flow rate.[9]

  • Injection: Splitless injection of 1 µL of the sample solution.[9]

  • Temperature Program: An initial oven temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Detection Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.[6]

Quantitative Data Summary

The following table summarizes the expected performance characteristics for a validated LC-MS/MS method for this compound, based on typical values for similar analytical methods.[5][10]

Validation ParameterExpected Performance (LC-MS/MS)
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Specificity No significant interference from matrix components at the retention time of the analyte.

Visualizations

The following diagrams illustrate the experimental workflow for the LC-MS/MS method and a logical decision tree for selecting an appropriate analytical method.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start with Sample Standard Prepare Standard Curve Start->Standard Extraction Matrix Extraction (if necessary) Start->Extraction Dilution Dilute and Filter Extraction->Dilution Injection Inject into UHPLC Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (against standard curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.

Method_Selection Start Need to Quantify This compound question1 Is the analyte thermally stable and volatile? Start->question1 lc_path LC-MS/MS is preferred question1->lc_path No gc_path GC-MS is a viable option question1->gc_path Yes question2 Is derivatization acceptable? gc_path->question2 question2->gc_path Yes no_derivatization Proceed with LC-MS/MS question2->no_derivatization No

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Analysis of Fluoro-Substituted Anilines in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Fluoro-Substituted Anilines Supported by Experimental Data

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated scaffolds, fluoro-substituted anilines are of particular interest due to their prevalence in a wide range of therapeutic agents, including kinase inhibitors and antibacterials. The position of the fluorine atom on the aniline ring—ortho, meta, or para—can profoundly influence the molecule's physicochemical properties, metabolic stability, and target binding affinity, thereby impacting its overall pharmacological profile. This guide provides a comparative study of ortho-, meta-, and para-fluoroaniline, summarizing key experimental data to aid in rational drug design.

Physicochemical Properties: A Tale of Three Isomers

The electronic properties of fluorine, specifically its high electronegativity, exert a significant influence on the acidity (pKa) and lipophilicity (logP) of the aniline moiety. These parameters are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The pKa of the anilinium ion is a measure of the basicity of the amino group. The electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen. This effect is most pronounced when the fluorine is in the ortho or para position, where it can exert its negative inductive (-I) and mesomeric (-M) effects more directly on the amino group. In the meta position, only the inductive effect is significant.[1]

Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (logP), is a key determinant of a molecule's ability to cross biological membranes. Fluorine substitution is generally considered to increase lipophilicity. However, the positional impact of a single fluorine atom on the aniline ring can lead to subtle but important differences.

Property2-Fluoroaniline (ortho)3-Fluoroaniline (meta)4-Fluoroaniline (para)Aniline (unsubstituted)
pKa 3.20[2]3.50[3]4.65[4]4.60
logP 1.26[2]1.30[5]1.15[4]0.90

Table 1: Comparison of Physicochemical Properties of Fluoroaniline Isomers.

Metabolic Stability: The Positional Advantage

A primary strategy in drug design is to enhance metabolic stability, thereby increasing a drug's half-life and bioavailability. Fluorine substitution is a well-established tactic to block metabolic "soft spots" that are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[6][7] The strong carbon-fluorine bond is resistant to enzymatic cleavage.

The position of the fluorine atom can significantly impact the metabolic fate of a drug molecule. A notable example is seen in the case of fluoroanilino quinazolines, which are potent kinase inhibitors. A comparative study of their metabolic stability revealed a clear positional effect.

CompoundPosition of Fluorine% Parent Compound Remaining (after 120 min)
6,7-dialkoxy-4-(2-fluoroanilino)quinazolineortho~60%
6,7-dialkoxy-4-(3-fluoroanilino)quinazolinemeta~80%
6,7-dialkoxy-4-(4-fluoroanilino)quinazolinepara<10%

Table 2: Comparative Metabolic Stability of Fluoroanilino Quinazoline Isomers in Human Hepatocytes. (Data adapted from a study on potential EGFR imaging probes).

In this study, the para-substituted fluoroaniline derivative underwent rapid metabolic degradation, likely due to defluorination. In contrast, the ortho- and meta-substituted isomers exhibited significantly greater stability, with the meta-isomer being the most stable. This highlights the critical importance of fluorine positioning in protecting against metabolic degradation.

Receptor Binding Affinity: A Subtle Interplay of Forces

The introduction of a fluorine atom can modulate a molecule's binding affinity for its biological target through a variety of mechanisms, including altered electrostatic interactions, conformational changes, and the formation of specific fluorine-protein contacts. The positional isomerism of fluoroanilines can lead to distinct structure-activity relationships (SAR).

The electronic modulation by fluorine can influence the hydrogen bond donating and accepting properties of the aniline's amino group, thereby affecting the strength of these critical interactions. For example, the decreased basicity of the ortho- and para-fluoroanilines could either weaken or, in some contexts, optimize the geometry of hydrogen bonds within the ATP binding pocket.

Furthermore, the fluorine atom itself can participate in favorable interactions with the protein, such as orthogonal multipolar C–F···C=O interactions or by displacing water molecules in hydrophobic pockets. The specific position of the fluorine will dictate the feasibility and nature of these interactions. For instance, a para-fluoro substituent might extend into a hydrophobic pocket, while an ortho-fluoro group could influence the torsional angle between the aniline ring and the rest of the inhibitor, thereby affecting the overall binding conformation.[8]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative study. Below are detailed methodologies for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a fluoroaniline isomer.

Methodology:

  • Preparation of the Analyte Solution: A standard solution of the fluoroaniline isomer (e.g., 0.01 M) is prepared in a mixed solvent system (e.g., water-methanol) to ensure solubility.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Experimental and Logical Workflows

Workflow for Evaluating Fluoroaniline Isomers in Drug Discovery

G cluster_0 Isomer Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Biological Evaluation cluster_4 Data Analysis & Candidate Selection synthesis Synthesis of o, m, p Fluoroaniline Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification pka pKa Determination (Potentiometric Titration) purification->pka logp logP Determination (HPLC) purification->logp metabolic_stability Metabolic Stability Assay (Liver Microsomes/Hepatocytes) purification->metabolic_stability binding_assay Receptor Binding Assay (e.g., Kinase Inhibition Assay) purification->binding_assay sar_analysis Structure-Activity Relationship (SAR) Analysis pka->sar_analysis logp->sar_analysis metabolic_stability->sar_analysis cellular_assay Cellular Potency Assay binding_assay->cellular_assay cellular_assay->sar_analysis candidate_selection Lead Candidate Selection sar_analysis->candidate_selection

Caption: A typical workflow for the comparative evaluation of fluoroaniline isomers in a drug discovery program.

Determination of logP by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the octanol-water partition coefficient (logP) of a fluoroaniline isomer.

Methodology:

  • System Setup: A reversed-phase HPLC system with a C18 column and a UV detector is used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The composition can be isocratic or a gradient.

  • Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting the logarithm of their retention factors (k') against their known logP values.

  • Sample Analysis: The fluoroaniline isomer is dissolved in the mobile phase and injected into the HPLC system.

  • Data Calculation: The retention time of the analyte is used to calculate its k', and the logP is then determined from the calibration curve.

Metabolic Stability Assay using Liver Microsomes

Objective: To assess the in vitro metabolic stability of a fluoroaniline-containing compound.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes, a NADPH-regenerating system, and a buffer solution in a 96-well plate.

  • Compound Addition: The test compound (fluoroaniline derivative) is added to the incubation mixture and pre-warmed to 37°C.

  • Reaction Initiation and Sampling: The metabolic reaction is initiated by the addition of the NADPH-regenerating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.

Signaling Pathway Diagram

Simplified MAPK/ERK Signaling Pathway Targeted by Kinase Inhibitors

G RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation promotes Inhibitor Fluoroaniline-based Kinase Inhibitor Inhibitor->Raf inhibits

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for fluoroaniline-based kinase inhibitors.

References

Establishing a Reference Standard for 2-Fluoro-3-methoxyaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a primary reference standard for 2-Fluoro-3-methoxyaniline (CAS RN: 801282-00-8). Recognizing the critical need for well-characterized standards in research and pharmaceutical development, this document outlines the necessary analytical methodologies and presents a comparative analysis with structurally similar isomers. The provided experimental protocols and data will aid in the unequivocal identification, purity determination, and overall characterization of this compound, ensuring its suitability as a reference material.

Comparative Analysis of Fluoro-methoxyaniline Isomers

A critical step in establishing a reference standard is to differentiate it from closely related isomers that may be present as impurities or used as alternative reagents. This section provides a comparative summary of the key physicochemical and analytical properties of this compound and two of its common isomers: 3-Fluoro-2-methoxyaniline and 4-Fluoro-2-methoxyaniline.

PropertyThis compound3-Fluoro-2-methoxyaniline4-Fluoro-2-methoxyaniline
CAS Number 801282-00-8437-83-2450-91-9
Molecular Formula C₇H₈FNOC₇H₈FNOC₇H₈FNO
Molecular Weight 141.15 g/mol 141.14 g/mol 141.14 g/mol
Appearance Solid or semi-solid or liquidLiquidColorless to Brown clear liquid
Purity (Typical) 98% (unverified)[1]97%[2]>98.0% (GC)
Boiling Point Not readily available100 °C / 10 mmHgNot readily available
Density Not readily available1.172 g/mL at 25 °C[2]Not readily available
Refractive Index Not readily availablen20/D 1.531[2]Not readily available

Workflow for Establishing a Primary Reference Standard

The establishment of a primary reference standard is a rigorous process that involves the comprehensive characterization of a highly purified material. The following workflow outlines the critical steps and analytical techniques required.

G cluster_0 Material Selection & Purification cluster_1 Characterization & Purity Assessment cluster_2 Standard Qualification & Documentation A Source High-Purity Candidate Material B Further Purification (e.g., Recrystallization, Chromatography) A->B C Structural Elucidation (NMR, MS, FTIR) B->C Characterize Purified Lot D Purity Determination (HPLC) C->D E Water Content (Karl Fischer) D->E F Residual Solvents (GC-HS) E->F G Thermal Stability (TGA) F->G H Assign Purity Value G->H Comprehensive Data Review I Prepare Certificate of Analysis (CoA) H->I J Establish Storage Conditions & Retest Date I->J

Caption: Workflow for establishing a primary chemical reference standard.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify any organic impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound candidate material in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Solution Preparation: Prepare the test sample at the same concentration as the stock standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation

3.2.1. ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing the proton signals.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and determine the chemical shifts (ppm) relative to TMS. Analyze the splitting patterns (multiplicity) and coupling constants (J) to confirm the proton connectivity and spatial relationships.

3.2.2. Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak ([M]+• for EI or [M+H]+ for ESI) and compare the measured mass-to-charge ratio (m/z) with the theoretical exact mass of C₇H₈FNO.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in the this compound molecule.

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids), or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the absorption bands corresponding to the characteristic functional groups, such as N-H stretching of the amine, C-O stretching of the methoxy group, C-F stretching, and aromatic C-H and C=C vibrations.

Comprehensive Purity Assessment

A combination of methods is essential for an accurate purity assignment.

Analytical TechniqueParameter MeasuredAcceptance Criteria
HPLC Organic ImpuritiesPurity ≥ 99.5% (area percent)
Karl Fischer Titration Water Content≤ 0.5%
GC-Headspace Residual SolventsMeet ICH Q3C limits
Thermogravimetric Analysis (TGA) Non-volatile Impurities / AshResidue on ignition ≤ 0.1%

Logical Relationship for Purity Assignment

The final purity of the reference standard is determined by a mass balance approach, taking into account all identified impurities.

G Total 100% Organic Organic Impurities (HPLC) Total->Organic - Water Water Content (Karl Fischer) Total->Water - Residual Residual Solvents (GC-HS) Total->Residual - NonVolatile Non-Volatile Impurities (TGA) Total->NonVolatile - Purity Assigned Purity Organic->Purity Water->Purity Residual->Purity NonVolatile->Purity

Caption: Mass balance approach for purity assignment of a reference standard.

By following this comprehensive guide, researchers and drug development professionals can confidently establish a well-characterized primary reference standard for this compound, ensuring the accuracy and reproducibility of their scientific work.

References

Methodological Guide for the Assessment of Antibody Cross-Reactivity to 2-Fluoro-3-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, no publicly available studies detailing the development and cross-reactivity of antibodies specifically against 2-Fluoro-3-methoxyaniline derivatives could be located. Therefore, this guide provides a comprehensive framework and standardized methodology for researchers aiming to conduct such studies. The protocols and data tables presented are exemplary and serve as a template for the design and reporting of experiments in this field.

Introduction to Hapten-Antibody Development

Small molecules like this compound are considered haptens; they are not immunogenic on their own. To elicit an antibody response, they must be covalently bonded to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).[1][2] This hapten-carrier conjugate is then used to immunize an animal model to generate antibodies. A critical aspect of developing a reliable immunoassay for a small molecule is to characterize the specificity of the resulting antibodies, particularly their cross-reactivity with structurally similar compounds.[3][4] This ensures that the assay can accurately distinguish the target analyte from other molecules, preventing false-positive results.[5][6]

Comparative Data on Antibody Specificity

In a typical cross-reactivity study, the binding of the developed antibody to the target analyte is compared with its binding to various structurally related analogs. The primary quantitative metric used is the IC50 value, which is the concentration of the analyte required to inhibit 50% of the antibody's binding to a coated antigen. The percent cross-reactivity is then calculated relative to the target analyte.

Table 1: Exemplary Cross-Reactivity Data for a Hypothetical Anti-2-Fluoro-3-methoxyaniline Antibody

Compound TestedStructureIC50 (ng/mL)% Cross-Reactivity*
This compound (Target) 0.50 100%
3-Methoxyaniline15.23.3%
2-Fluoroaniline25.81.9%
Aniline>1000<0.05%
2,3-Difluoroaniline87.50.6%
4-Fluoro-3-methoxyaniline5.19.8%

*Percent Cross-Reactivity is calculated using the formula: (IC50 of Target Analyte / IC50 of Test Compound) x 100.

Experimental Protocols

A highly specific and sensitive immunoassay is crucial for the reliable detection of small molecules.[4] The most common method for evaluating antibody cross-reactivity against haptens is the competitive enzyme-linked immunosorbent assay (cELISA).

Protocol: Indirect Competitive ELISA (icELISA) for Cross-Reactivity Assessment

  • Antigen Coating:

    • Prepare a coating antigen by conjugating this compound to a carrier protein different from the one used for immunization (e.g., Ovalbumin, OVA).

    • Dilute the coating antigen (e.g., 2-F-3-MA-OVA) to a final concentration of 1-2 µg/mL in a coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6).

    • Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS containing 0.05% Tween-20, PBST).

    • Add 200 µL of a blocking buffer (e.g., 5% non-fat milk in PBST) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the target analyte (this compound) and potential cross-reactants in assay buffer (e.g., PBST).

    • Add 50 µL of each dilution to the respective wells.

    • Immediately add 50 µL of the primary antibody (e.g., rabbit anti-2-F-3-MA polyclonal antibody), diluted to a pre-determined optimal concentration, to each well.

    • Incubate for 1 hour at 37°C. During this step, the free analyte in the solution competes with the coated antigen for binding to the limited amount of antibody.

  • Secondary Antibody Incubation:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), diluted according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development and Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark at room temperature for 15-20 minutes. The color development is inversely proportional to the concentration of the analyte in the sample.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the analyte concentration.

    • Determine the IC50 value for the target analyte and each potential cross-reactant.

    • Calculate the percent cross-reactivity for each tested compound using the formula provided in the table caption.

Visualized Workflows and Pathways

To clearly illustrate the logic and sequence of the experimental procedures, diagrams are essential. Below are Graphviz-generated diagrams for the hapten-carrier conjugate preparation and the competitive ELISA workflow.

Hapten_Carrier_Conjugation cluster_reactants Initial Reactants cluster_activation Activation & Linking cluster_product Final Product Hapten This compound (Hapten) Activation Activation using a cross-linker (e.g., EDC/NHS) Hapten->Activation Carrier Carrier Protein (e.g., KLH/BSA) Carrier->Activation Conjugate Hapten-Carrier Conjugate Activation->Conjugate Covalent Bond Formation

Caption: Workflow for preparing an immunogenic hapten-carrier conjugate.

Competitive_ELISA_Workflow P1 1. Coat Plate with Hapten-OVA Conjugate P2 2. Wash & Block Non-specific Sites P1->P2 P3 3. Competitive Reaction: Add Sample (Free Hapten) & Primary Antibody P2->P3 P4 4. Wash Away Unbound Reagents P3->P4 P5 5. Add HRP-Conjugated Secondary Antibody P4->P5 P6 6. Wash Away Unbound 2° Antibody P5->P6 P7 7. Add TMB Substrate & Incubate P6->P7 P8 8. Stop Reaction & Read Absorbance (450nm) P7->P8

Caption: Step-by-step workflow of an indirect competitive ELISA.

References

Benchmarking the performance of 2-Fluoro-3-methoxyaniline in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision that influences the efficiency, scalability, and novelty of a synthetic route. 2-Fluoro-3-methoxyaniline, a uniquely substituted aniline, presents a compelling option for the synthesis of complex molecules due to the interplay of its electronic and steric properties. This guide provides an objective comparison of its performance in several key synthetic transformations against common alternatives, supported by experimental data and detailed methodologies.

The strategic placement of a fluorine atom and a methoxy group on the aniline ring imparts distinct reactivity to this compound. The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the amine and the regioselectivity of electrophilic aromatic substitution, while the electron-donating methoxy group can activate the ring towards certain reactions. This unique substitution pattern makes it a valuable precursor in the synthesis of pharmaceuticals and other bioactive compounds.

Performance in Quinolone Synthesis

The synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry, with this heterocyclic motif being present in a wide array of therapeutic agents. Two classical methods for quinoline synthesis, the Combes and Skraup reactions, were evaluated.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed cyclization of an aniline with a β-diketone. The reaction with this compound is compared with unsubstituted aniline, 2-fluoroaniline, and 3-methoxyaniline to discern the electronic and steric effects of the substituents on the reaction yield.

Aniline Derivativeβ-DiketoneAcid CatalystYield (%)
This compound AcetylacetonePolyphosphoric AcidData Not Available
AnilineAcetylacetonePolyphosphoric AcidModerate to Good
2-FluoroanilineAcetylacetonePolyphosphoric AcidModerate
3-MethoxyanilineAcetylacetonePolyphosphoric AcidGood to Excellent
Skraup Quinoline Synthesis

The Skraup synthesis is a vigorous reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline. The yields for various substituted anilines are presented below.

Aniline DerivativeOxidizing AgentYield (%)Reference
This compound NitrobenzeneData Not Available
AnilineNitrobenzene84-91[1]
4-FluoroanilineNitrobenzene50[2]
4-MethoxyanilineNitrobenzene36[2]
3-Nitro-4-aminoanisoleArsenic Pentoxide65-76[1]

Note: Direct yield data for this compound in the Skraup synthesis is not available in the provided search results. The performance is expected to be influenced by the directing effects of the substituents.

Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. The performance of substituted anilines in this reaction is crucial for the synthesis of complex diarylamines.

Aniline DerivativeAryl HalideCatalyst/LigandBaseSolventYield (%)
This compound 4-ChlorotoluenePd₂(dba)₃ / XPhosNaOt-BuTolueneData Not Available
Aniline4-ChlorotoluenePd₂(dba)₃ / XPhosNaOt-BuTolueneHigh
2-FluoroanilineAryl BromidePd(OAc)₂ / BINAPCs₂CO₃TolueneGood to Excellent
3-Methoxyaniline4-Bromo-3-methoxyanilinePd(OAc)₂ / XPhosNaOtBuToluene70-90 (Expected)[3]

Note: Specific yield for this compound in this specific Buchwald-Hartwig amination is not provided in the search results. The reactivity will be dependent on its nucleophilicity and steric hindrance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an aryl halide. While the aniline itself is not a direct coupling partner, its presence on one of the aromatic rings can influence the reaction's efficiency.

Aniline Derivative (on Aryl Halide)Boronic AcidCatalyst/LigandBaseSolventYield (%)
3-Chloro-4-fluoroaniline Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water~70-90 (Expected)[4]
ortho-BromoanilinesVarious Boronic EstersCataCXium A palladacycleK₃PO₄2-MeTHFGood to Excellent[5]

Note: This table showcases the coupling of a related fluoroaniline. The electronic properties of this compound would similarly influence the reactivity of an attached aryl halide.

Experimental Protocols

General Protocol for Combes Quinoline Synthesis
  • Reaction Setup: To a round-bottom flask, add the aniline (1.0 eq) and the β-diketone (1.0-1.2 eq).

  • Acid Addition: Carefully add the acid catalyst (e.g., polyphosphoric acid) to the mixture with stirring.

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 100-140 °C) for a designated time, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., NaOH solution) until alkaline.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6][7]

General Protocol for Skraup Quinoline Synthesis
  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.

  • Addition of Reactants: To this mixture, add the aniline (1.0 eq) and the oxidizing agent (e.g., nitrobenzene, 1.2 eq).

  • Heating: Heat the mixture carefully. The reaction is often exothermic and may require initial gentle heating to initiate, followed by cooling to control the rate. Maintain the reaction at a specific temperature (e.g., 140-150 °C) for several hours.[1][8]

  • Work-up: After cooling, dilute the reaction mixture with water and neutralize with a concentrated base solution (e.g., NaOH).

  • Isolation: Isolate the crude quinoline via steam distillation.

  • Purification: Separate the organic layer of the distillate, dry, and purify by vacuum distillation.[1]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), the amine (1.1-1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 eq) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[9][10]

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flask, add the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) until the reaction is complete.

  • Work-up: Cool the reaction, add water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents Setup Inert Atmosphere Setup Reagents->Setup Solvent Solvent Solvent->Setup Catalyst_System Catalyst & Ligand Catalyst_System->Setup Base Base Base->Setup Heating Heating & Stirring Setup->Heating Monitoring TLC / GC-MS Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Generalized workflow for synthetic transformations.

logical_relationship Start Select Transformation Quinoline_Synthesis Quinoline_Synthesis Start->Quinoline_Synthesis Heterocycle Formation Cross_Coupling Cross_Coupling Start->Cross_Coupling C-C / C-N Bond Formation Combes Combes Quinoline_Synthesis->Combes β-Diketone Skraup Skraup Quinoline_Synthesis->Skraup Glycerol Buchwald_Hartwig Buchwald_Hartwig Cross_Coupling->Buchwald_Hartwig Amine Coupling Suzuki_Miyaura Suzuki_Miyaura Cross_Coupling->Suzuki_Miyaura Boronic Acid Coupling Product Desired Molecule Combes->Product Yield & Purity Considerations Skraup->Product Reaction Vigor & Yield Considerations Buchwald_Hartwig->Product Catalyst & Ligand Selection Suzuki_Miyaura->Product Catalyst & Base Selection

Caption: Decision-making in synthetic route design.

signaling_pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Quinoline_Derivative Quinoline-based Kinase Inhibitor (from this compound) Quinoline_Derivative->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-3-methoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and laboratory personnel are advised to follow stringent safety and disposal protocols when handling 2-Fluoro-3-methoxyaniline (CAS No. 801282-00-8). Due to its chemical properties as a halogenated aniline, this compound is classified as hazardous waste and requires specialized disposal procedures to ensure personnel safety and environmental protection.

Proper disposal is a critical component of the chemical lifecycle and must be conducted in accordance with institutional and regulatory standards. The following guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The toxicological properties of this compound have not been fully investigated, but it is known to be an irritant and may be harmful if ingested or inhaled.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

EquipmentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.[1]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.[1]
Lab Coat Standard laboratory coat, fully fastened.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of vapors or dust.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic to ensure safety and compliance. The primary method for the disposal of halogenated organic compounds is incineration by a licensed hazardous waste management company.

1. Segregation of Waste:

  • Designate a specific, clearly labeled container for "Halogenated Organic Waste."

  • Do not mix this compound with non-halogenated chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection:

  • Container: Use a compatible, leak-proof container, typically polyethylene, provided by your EHS department. Ensure the container has a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Process: Conduct all waste transfers within a certified chemical fume hood to minimize inhalation exposure.

3. Storage of Waste Container:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.

  • The storage area should be secure and away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

  • Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.

4. Arranging for Final Disposal:

  • Once the waste container is full or ready for pickup, complete a hazardous waste tag as required by your institution. This tag typically includes information about the contents, hazards, and the generating laboratory.

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. The final disposal will be carried out by a licensed and approved waste disposal company.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill (within a chemical fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by washing with soap and water.

  • Major Spill (outside a chemical fume hood):

    • Evacuate the area immediately.

    • Alert others and contact your institution's emergency response team and EHS department.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate as Halogenated Waste ppe->segregate Prevent Cross-Contamination container Use Designated, Labeled Waste Container segregate->container Proper Containment store Store Waste Container Safely (Cool, Dry, Ventilated, Secondary Containment) container->store Secure Storage tag Complete Hazardous Waste Tag store->tag Regulatory Compliance pickup Arrange for Pickup by EHS tag->pickup Official Handover end End: Proper Disposal by Certified Vendor pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-3-methoxyaniline

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 801282-00-8). Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Summary

This compound is a hazardous substance. The primary hazards associated with this chemical include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Laboratory Operation Eye and Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Solid or Liquid) Chemical safety goggles with side shields or a full-face shield.Double-gloving with nitrile or neoprene gloves is recommended. Ensure gloves are regularly inspected for signs of degradation.[1][2]A flame-resistant lab coat, fully fastened.If not handled in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
Transfers and Reactions Chemical safety goggles and a full-face shield.Heavy-duty nitrile or butyl rubber gloves. Check manufacturer's chemical resistance data.A chemical-resistant apron over a flame-resistant lab coat.Work must be conducted in a chemical fume hood. If the risk of vapor exposure is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]
Spill Cleanup Chemical safety goggles and a full-face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.A full-facepiece respirator with an organic vapor cartridge and a P100 particulate filter.
Waste Disposal Chemical safety goggles.Nitrile or neoprene gloves.A flame-resistant lab coat.Work should be conducted in a well-ventilated area or a fume hood.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound for a typical laboratory reaction.

1. Preparation and Pre-Reaction Setup:

  • a. Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire procedure.

  • b. Fume Hood Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • c. Assemble PPE: Don all required PPE as specified in the table above for "Transfers and Reactions."

  • d. Emergency Equipment: Confirm that a safety shower, eyewash station, and a spill kit are readily accessible.

2. Handling and Reaction:

  • a. Aliquoting: Carefully measure and transfer the required amount of this compound within the fume hood. Use appropriate, clean glassware.

  • b. Reaction Setup: Perform all reaction steps within the fume hood. Keep the sash at the lowest possible working height.

  • c. Monitoring: Continuously monitor the reaction for any unexpected changes.

3. Post-Reaction Work-up and Cleanup:

  • a. Quenching and Extraction: If applicable, perform all quenching and extraction procedures within the fume hood.

  • b. Glassware Decontamination: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) inside the fume hood. Collect the rinsate as halogenated hazardous waste.[4]

  • c. Surface Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. This compound is a halogenated organic chemical and must be disposed of as hazardous waste.

1. Waste Segregation:

  • Collect all waste containing this compound, including reaction residues, contaminated solvents, and disposable materials, in a designated, properly labeled "Halogenated Organic Waste" container.[4][5]

  • Do not mix halogenated waste with non-halogenated waste streams.[4][5]

2. Waste Container Management:

  • a. Container Type: Use a compatible, leak-proof container with a secure lid.

  • b. Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the waste.

  • c. Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Spill and Exposure

Minor Spill (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[6]

  • Collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Major Spill (outside a fume hood):

  • Evacuate the immediate area.

  • Alert others and activate the nearest fire alarm if necessary.

  • Contact your institution's emergency response team and EHS department immediately.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Aliquot Chemical in Fume Hood prep3->handle1 handle2 Perform Reaction handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Clean Work Area clean1->clean2 disp1 Segregate Halogenated Waste clean2->disp1 disp2 Label and Store Waste Container disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.